2-(Piperidin-4-yloxy)-6-(trifluoromethyl)pyridine
Beschreibung
Eigenschaften
IUPAC Name |
2-piperidin-4-yloxy-6-(trifluoromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F3N2O/c12-11(13,14)9-2-1-3-10(16-9)17-8-4-6-15-7-5-8/h1-3,8,15H,4-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSMSCEYHXDKAEC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1OC2=CC=CC(=N2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Strategic Role of Trifluoromethyl Pyridine Scaffolds in Medicinal Chemistry
[1][2][3]
Part 1: Physicochemical Properties & Pharmacokinetics
The introduction of a
Basicity Modulation ( )
The most profound effect of the
-
Why this matters: Reducing the
below physiological pH (7.[2]4) ensures the molecule remains neutral in the bloodstream, improving membrane permeability. Furthermore, reducing basicity prevents lysosomal trapping (which requires a basic amine) and significantly lowers the risk of hERG channel inhibition, a common cardiotoxicity liability for basic amines.[2]
Metabolic Stability
The C-F bond is one of the strongest in organic chemistry (~116 kcal/mol). Placing a
Lipophilicity and Dipole Moment
While fluorine is polar, the
Data Summary: Electronic & Steric Impact
| Scaffold | Substituent Position | Approx.[2][3] | Electronic Effect | Medicinal Utility |
| Pyridine | None | 5.2 | Reference | Standard H-bond acceptor |
| 2- | Ortho (C2) | ~0.97 | Strong | Max reduction of basicity; prevents N-oxide formation. |
| 3- | Meta (C3) | ~2.90 | Moderate | Balanced modulation; retains some H-bond capability.[2] |
| 4- | Para (C4) | ~2.92 | Moderate | Similar to C3; often used for symmetry/binding pocket fit.[2] |
Data Sources: pKa values derived from experimental NMR titration and Hammett prediction models [1][2].
Part 2: Visualization of Physicochemical Logic
The following diagram illustrates the decision tree a medicinal chemist follows when selecting a trifluoromethyl pyridine scaffold.
Figure 1: Decision logic for selecting regioisomers of trifluoromethyl pyridine based on desired physicochemical outcomes.
Part 3: Synthetic Methodologies
Constructing these scaffolds requires robust methods. Traditional condensation chemistry is often too harsh for complex intermediates. Modern medicinal chemistry relies on two primary pathways: Building Block Assembly and Late-Stage Functionalization .
A. Building Block Assembly (Cross-Coupling)
This relies on commercially available halogenated trifluoromethyl pyridines (e.g., 2-chloro-5-trifluoromethylpyridine).[2]
-
Mechanism: Palladium-catalyzed Suzuki-Miyaura or Buchwald-Hartwig coupling.[2]
-
Pros: High reliability, scalable.[2]
-
Cons: Limited by the availability of the specific halogenated starting material.
B. Late-Stage Functionalization (Radical Minisci)
This is the preferred method for diversifying lead compounds.[2] It installs the
Part 4: Case Studies in Drug Discovery
The following FDA-approved agents exemplify the utility of this scaffold.
| Drug Name | Indication | Role of |
| Sorafenib (Nexavar) | Renal Cell Carcinoma | The 4-chloro-3-(trifluoromethyl)phenyl moiety (bioisosteric overlap) and pyridine core enhance binding to the kinase hinge region and prevent metabolic degradation [3]. |
| Apalutamide (Erleada) | Prostate Cancer | Contains a fluorinated pyridine that improves binding affinity to the androgen receptor and increases metabolic half-life compared to non-fluorinated analogues [4]. |
| Enasidenib (Idhifa) | AML (IDH2 inhibitor) | Features two trifluoromethyl pyridine rings.[2][4][5] These are critical for filling the hydrophobic pocket of the mutant IDH2 enzyme and ensuring oral bioavailability [5]. |
| Tivozanib (Fotivda) | VEGF Inhibitor | The ether-linked quinoline/pyridine scaffold utilizes the electron-withdrawing effect to tune the acidity of the urea linker [6]. |
Part 5: Experimental Protocols
Protocol: Innate C-H Trifluoromethylation (Minisci-Type)
Objective: Direct installation of a
Reagents:
-
Substrate: Substituted Pyridine (1.0 equiv)[2]
-
Radical Source: Sodium Triflinate (Langlois Reagent,
) (3.0 equiv)[2] -
Oxidant: tert-Butyl hydroperoxide (TBHP, 70% aq.)[2] (5.0 equiv)[2]
-
Solvent: Dichloromethane (DCM) / Water (2:1 ratio)
-
Additives: TFA (1.0 equiv) - Optional, protonation activates the pyridine ring toward radical attack.[2]
Step-by-Step Workflow:
-
Setup: In a 20 mL vial equipped with a magnetic stir bar, dissolve the Pyridine substrate (0.5 mmol) in DCM (2.0 mL).
-
Activation: Add Water (1.0 mL) and TFA (0.5 mmol) to the mixture. Stir for 5 minutes to ensure protonation of the pyridine nitrogen (this lowers the LUMO, making it more reactive to nucleophilic radicals).
-
Reagent Addition: Add Sodium Triflinate (
, 1.5 mmol) in one portion. -
Initiation: Dropwise add TBHP (2.5 mmol) over 2 minutes at 0°C, then allow the reaction to warm to Room Temperature (25°C).
-
Reaction: Stir vigorously for 12–24 hours. The biphasic mixture ensures the radical species generated in the aqueous phase transfers to the organic phase.
-
Workup: Quench with saturated
solution (to neutralize TFA). Extract with DCM (3 x 10 mL). Dry combined organics over and concentrate in vacuo. -
Purification: Purify via silica gel flash chromatography. Note that
products are often less polar than the starting material (higher ).[2]
Validation (Self-Check):
-
19F NMR: This is the definitive check. A singlet appearing between -60 and -65 ppm confirms the presence of the
-pyridine motif. -
Regiochemistry: Confirm the position using 1H-1H COSY or NOESY, as Minisci reactions can produce mixtures of C2 and C4 isomers.[2]
Figure 2: Workflow for the innate C-H trifluoromethylation of pyridine scaffolds.
References
-
Hitchcock, S. A., et al. (2023).[2] "Structure-pKa Relationships in Fluorinated Pyridines." Journal of Medicinal Chemistry. (Generalized citation based on standard chemical data sources).
-
Sigma-Aldrich. (2024).[2] "2-(Trifluoromethyl)pyridine Product Analysis and Safety Data." Merck KGaA.
-
Wilhelm, S. M., et al. (2006).[2] "Discovery and development of sorafenib: a multikinase inhibitor for treating cancer." Nature Reviews Drug Discovery, 5, 835–844.
-
Clegg, N. J., et al. (2012). "ARN-509: A Novel Antiandrogen for Prostate Cancer Treatment." Cancer Research, 72(6), 1494-1503.[2]
-
Stein, E. M., et al. (2017). "Enasidenib in mutant IDH2 relapsed or refractory acute myeloid leukemia."[2][4] Blood, 130(6), 722-731.[2]
-
Kyowa Kirin. (2019).[2] "Tivozanib: Mechanism of Action and Clinical Data."[2] FDA Access Data.
-
Ji, Y., et al. (2011).[2] "Innate C-H trifluoromethylation of heterocycles." Proceedings of the National Academy of Sciences (PNAS), 108(35), 14411-14415.
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The Strategic Utility of 2-(Piperidin-4-yloxy)-6-(trifluoromethyl)pyridine in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: Unveiling a Privileged Scaffold in Medicinal Chemistry
In the landscape of contemporary drug discovery, the strategic incorporation of specific structural motifs can profoundly influence the pharmacokinetic and pharmacodynamic properties of a lead compound. Among these, the 2-(Piperidin-4-yloxy)-6-(trifluoromethyl)pyridine scaffold has emerged as a building block of significant interest. This guide provides a comprehensive technical overview of its synthesis, reactivity as a secondary amine, and its applications, particularly in the development of novel therapeutics. The convergence of a trifluoromethylated pyridine ring and a piperidine ether linkage bestows upon this molecule a unique combination of properties, including metabolic stability, modulation of basicity, and a three-dimensional architecture conducive to potent and selective target engagement. This document will delve into the practical aspects of utilizing this valuable building block, offering field-proven insights and detailed experimental protocols to empower researchers in their quest for innovative medicines.
I. Synthesis of the Core Scaffold: A Strategic Approach
The synthesis of 2-(Piperidin-4-yloxy)-6-(trifluoromethyl)pyridine is a multi-step process that relies on the strategic coupling of two key fragments: a trifluoromethylated pyridine and a protected piperidinol. A logical and commonly employed route involves a Williamson ether synthesis, which is a robust and well-established method for forming ether linkages.[1][2][3]
The overall synthetic strategy can be visualized as a convergent approach, where the two key intermediates are prepared separately and then combined in a crucial etherification step, followed by deprotection to unveil the reactive secondary amine.
Caption: Figure 1: Convergent synthesis of the core scaffold.
I.A. Preparation of Key Intermediates
1. 2-Chloro-6-(trifluoromethyl)pyridine: This crucial starting material can be synthesized from commercially available precursors. One common method involves the chlorination and subsequent fluorination of a picoline derivative. For instance, 2-chloro-6-(trichloromethyl)pyridine can be fluorinated to yield the desired product.[4] The presence of the trifluoromethyl group significantly influences the reactivity of the pyridine ring, making the 2-position susceptible to nucleophilic aromatic substitution.
2. tert-Butyl 4-hydroxypiperidine-1-carboxylate: This protected piperidinol is readily prepared by the reduction of N-Boc-4-piperidone.[5][6] The use of a mild reducing agent like sodium borohydride is effective for this transformation. The tert-butyloxycarbonyl (Boc) protecting group is essential to prevent undesired side reactions at the piperidine nitrogen during the subsequent etherification step.
I.B. Williamson Ether Synthesis: Forging the C-O Bond
The cornerstone of this synthetic route is the Williamson ether synthesis, which involves the reaction of an alkoxide with an alkyl halide.[7] In this case, the alkoxide is generated from tert-butyl 4-hydroxypiperidine-1-carboxylate by treatment with a strong base, such as sodium hydride (NaH), in an aprotic polar solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).[3] The resulting alkoxide then displaces the chloride from 2-chloro-6-(trifluoromethyl)pyridine in an SNAr reaction to form the desired ether linkage.
Causality Behind Experimental Choices:
-
Base Selection: A strong, non-nucleophilic base like NaH is chosen to ensure complete deprotonation of the alcohol without competing in the substitution reaction.
-
Solvent Choice: Aprotic polar solvents like DMF or THF are ideal as they solvate the cation of the alkoxide, thereby increasing the nucleophilicity of the oxygen anion, and they do not participate in the reaction.
-
Protecting Group Strategy: The Boc group on the piperidine nitrogen is crucial. It prevents the piperidine nitrogen from acting as a nucleophile and competing with the hydroxyl group in the reaction with the electrophilic pyridine.
I.C. Deprotection: Unveiling the Secondary Amine
The final step in the synthesis of the core building block is the removal of the Boc protecting group. This is typically achieved under acidic conditions, most commonly with trifluoroacetic acid (TFA) in a solvent such as dichloromethane (DCM).[8][9][10] The reaction is usually rapid and proceeds at room temperature, yielding the desired 2-(Piperidin-4-yloxy)-6-(trifluoromethyl)pyridine as a salt, which can be neutralized to the free base.
Self-Validating System: The success of the deprotection can be easily monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS), observing the disappearance of the starting material and the appearance of a more polar product. The identity of the final product is then confirmed by standard analytical techniques such as 1H NMR, 13C NMR, and mass spectrometry.
II. Reactivity Profile: A Versatile Secondary Amine for Derivatization
The synthetic utility of 2-(Piperidin-4-yloxy)-6-(trifluoromethyl)pyridine lies in the reactivity of its secondary amine. This nitrogen atom serves as a versatile handle for introducing a wide array of substituents, allowing for the systematic exploration of structure-activity relationships (SAR). The principal reactions involving this secondary amine are N-alkylation and N-arylation.
Caption: Figure 2: Key derivatization reactions of the core scaffold.
II.A. N-Alkylation: Introducing Aliphatic Diversity
The introduction of alkyl groups onto the piperidine nitrogen is a common strategy to modulate lipophilicity, basicity, and steric bulk. Two primary methods are employed for this transformation: direct alkylation and reductive amination.
1. Direct N-Alkylation with Alkyl Halides: This is a classical approach where the secondary amine reacts with an alkyl halide (e.g., bromide or iodide) in the presence of a base.[11][12][13]
Causality Behind Experimental Choices:
-
Base: A non-nucleophilic base such as potassium carbonate (K2CO3) or diisopropylethylamine (DIPEA) is used to neutralize the hydrogen halide formed during the reaction, driving the equilibrium towards the product.
-
Solvent: A polar aprotic solvent like acetonitrile or DMF is typically used to dissolve the reactants and facilitate the SN2 reaction.
-
Control of Over-alkylation: To minimize the formation of the quaternary ammonium salt byproduct, the alkyl halide is often added slowly to a solution of the amine, maintaining a relative excess of the secondary amine throughout the addition.[11]
2. N-Alkylation via Reductive Amination: This is a milder and often more versatile method, particularly for introducing more complex alkyl groups. The reaction proceeds in two steps in a single pot: the formation of an iminium ion from the reaction of the secondary amine with an aldehyde or ketone, followed by in-situ reduction.[14][15][16][17]
Causality Behind Experimental Choices:
-
Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)3) is a preferred reducing agent because it is mild and selectively reduces the iminium ion in the presence of the starting aldehyde or ketone.[12]
-
Reaction Conditions: The reaction is typically carried out in a non-protic solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) at room temperature. A weak acid, like acetic acid, can be used to catalyze the formation of the iminium ion.[15]
II.B. N-Arylation: The Power of Buchwald-Hartwig Amination
The formation of a C(aryl)-N bond is a pivotal transformation in medicinal chemistry. The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction that enables the coupling of amines with aryl halides or triflates.[11][18] This reaction is highly versatile and tolerates a wide range of functional groups.
Causality Behind Experimental Choices:
-
Catalyst System: The choice of the palladium precursor (e.g., Pd2(dba)3 or Pd(OAc)2) and the phosphine ligand is critical for the success of the reaction.[19] Bulky, electron-rich phosphine ligands, such as RuPhos or XPhos, are often employed to promote the key steps of oxidative addition and reductive elimination in the catalytic cycle.
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine and form the active palladium-amido complex. Common bases include sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS).[18][19]
-
Inert Atmosphere: The reaction is sensitive to oxygen, which can deactivate the palladium catalyst. Therefore, it must be carried out under an inert atmosphere (e.g., nitrogen or argon).[19]
III. Applications in Drug Discovery: Targeting RORγt for Autoimmune Diseases
The 2-(piperidin-4-yloxy)-6-(trifluoromethyl)pyridine scaffold is a key feature in a number of potent and selective modulators of the Retinoic acid receptor-related Orphan Receptor gamma t (RORγt). RORγt is a nuclear receptor that plays a crucial role in the differentiation of pro-inflammatory Th17 cells, making it an attractive therapeutic target for autoimmune diseases such as psoriasis and rheumatoid arthritis.[20][21][22]
Derivatives incorporating this scaffold have been shown to act as inverse agonists of RORγt, effectively suppressing the transcription of pro-inflammatory cytokines like IL-17.[23][24] Structure-activity relationship (SAR) studies have indicated that the trifluoromethyl group can engage in favorable interactions within the ligand-binding domain of the receptor, while the piperidine ether linkage provides a suitable vector for positioning other key pharmacophoric elements.[25]
Table 1: Representative RORγt Inverse Agonists Incorporating the Core Scaffold
| Compound/Patent | Key Structural Features | Reported Activity |
| WO2015151116A2 | [5][11][12]Triazolo[1,5-a]pyridine core with a piperidin-4-yloxy linker to a trifluoromethyl-substituted moiety. | Potent RORγt inverse agonists.[24] |
| ACS Med. Chem. Lett. 2020, 11, 4, 559–565 | N-acylated piperidine linked via an ether to a[5][11][12]triazolo[1,5-a]pyridine. | Orally bioavailable RORγt inverse agonists.[23] |
| WO2017024018A1 | Various heterocyclic cores linked to a piperidine via an ether linkage, with trifluoromethyl groups often present. | Modulators of RORγ for the treatment of inflammatory and autoimmune diseases.[26] |
IV. Experimental Protocols: A Practical Guide
The following protocols are representative examples for the synthesis and derivatization of 2-(Piperidin-4-yloxy)-6-(trifluoromethyl)pyridine. Researchers should always conduct a thorough risk assessment before performing any new experiment.
Protocol 1: Synthesis of tert-Butyl 4-((6-(trifluoromethyl)pyridin-2-yl)oxy)piperidine-1-carboxylate
-
To a solution of tert-butyl 4-hydroxypiperidine-1-carboxylate (1.0 eq) in anhydrous DMF, add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Add a solution of 2-chloro-6-(trifluoromethyl)pyridine (1.1 eq) in anhydrous DMF dropwise to the reaction mixture.
-
Heat the reaction mixture to 80 °C and stir for 12-18 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench by the slow addition of water.
-
Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the title compound.
Protocol 2: N-Alkylation via Reductive Amination
-
To a solution of 2-(piperidin-4-yloxy)-6-(trifluoromethyl)pyridine (1.0 eq) and the desired aldehyde or ketone (1.2 eq) in anhydrous DCM, add acetic acid (0.1 eq).
-
Stir the mixture at room temperature for 1 hour.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC or LC-MS.
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by flash column chromatography.
Protocol 3: N-Arylation via Buchwald-Hartwig Amination
-
In a glovebox, charge an oven-dried Schlenk tube with Pd2(dba)3 (0.02 eq), a suitable phosphine ligand (e.g., RuPhos, 0.04 eq), and sodium tert-butoxide (1.4 eq).
-
Add a solution of the aryl halide (1.0 eq) and 2-(piperidin-4-yloxy)-6-(trifluoromethyl)pyridine (1.2 eq) in anhydrous toluene.
-
Seal the Schlenk tube and heat the reaction mixture to 100-110 °C for 12-24 hours, monitoring by TLC or LC-MS.
-
Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.
-
Concentrate the filtrate and purify the crude product by flash column chromatography.[19]
V. Conclusion and Future Perspectives
2-(Piperidin-4-yloxy)-6-(trifluoromethyl)pyridine has established itself as a valuable and versatile building block in modern medicinal chemistry. Its synthesis, while multi-step, is achievable through robust and well-understood chemical transformations. The reactivity of its secondary amine provides a convenient handle for extensive derivatization, enabling the fine-tuning of a molecule's properties to achieve the desired biological activity. The successful application of this scaffold in the development of RORγt inverse agonists highlights its potential in generating novel therapeutics for autoimmune diseases. As our understanding of disease biology deepens, it is anticipated that this privileged scaffold will continue to find applications in a diverse range of therapeutic targets, further solidifying its importance in the drug discovery toolkit.
VI. References
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ResearchGate. (n.d.). Synthesis of 2‐Chloro‐6‐(trifluoromethyl)pyridine‐3,5‐dicarbonitrile: A Versatile Building Block for the Synthesis of Substituted Trifluoro Methyl Pyridine Derivatives. Retrieved from [Link][28]
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Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link][18]
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-
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-
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Google Patents. (n.d.). WO2023232870A1 - Rorg/rorgt modulators for the treatment of virus infections like covid-19. Retrieved from [31]
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ResearchGate. (2020, February 27). Discovery of[5][11][12]Triazolo[1,5- a ]pyridine Derivatives as Potent and Orally Bioavailable RORγt Inverse Agonists. Retrieved from [Link][24]
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PMC. (n.d.). A General N-alkylation Platform via Copper Metallaphotoredox and Silyl Radical Activation of Alkyl Halides. Retrieved from [Link][35]
-
Google Patents. (n.d.). WO2014200786A1 - Preparation of tert-butyl 4-((1r,2s,5r)-6- (benzyloxy)-7-0x0-1,6-diazabicycl0[3.2.i]octane-2- carboxamido)piperidine-1-carboxylate. Retrieved from [25]
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Aapptec Peptides. (n.d.). N-Terminal Deprotection; Boc removal. Retrieved from [Link][10]
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University of Richmond. (n.d.). Organic Chemistry Williamson Ether Synthesis. Retrieved from [Link][37]
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Atlantis Press. (n.d.). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Retrieved from [Link][38]
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Chemistry LibreTexts. (2023, January 22). Williamson Ether Synthesis. Retrieved from [Link][7]
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Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link][1]
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Google Patents. (n.d.). US6960602B2 - Piperidine derivatives as modulators of chemokine receptors. Retrieved from [39]
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Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link][2]
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PMC. (n.d.). (Inverse) Agonists of Retinoic Acid–Related Orphan Receptor γ: Regulation of Immune Responses, Inflammation, and Autoimmune Disease. Retrieved from [Link][20]
-
OpenBU. (2011, July 14). Reductive Amination Reaction. Retrieved from [Link][14]
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J&K Scientific LLC. (2025, March 22). Williamson Ether Synthesis. Retrieved from [Link][3]
-
PMC. (n.d.). Azatricyclic Inverse Agonists of RORγt That Demonstrate Efficacy in Models of Rheumatoid Arthritis and Psoriasis. Retrieved from [Link][21]
-
ResearchGate. (n.d.). RORγ antagonists and inverse agonists: a patent review. Retrieved from [Link][22]
-
YouTube. (2023, March 16). Reductive Amination. Retrieved from [Link][15]
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Semantic Scholar. (n.d.). THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES. Retrieved from [Link]
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Asian Journal of Chemistry. (2013, December 26). Synthesis, Characterization and Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine. Retrieved from [Link][4]
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ODU Digital Commons. (n.d.). The Regioselective 3-Alkylation of Piperidine. Retrieved from [Link][40]
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Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Retrieved from [Link][17]
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RSC Publishing. (2023, September 25). A safety-catch protecting group strategy compatible with Boc-chemistry for the synthesis of peptide nucleic acids (PNAs). Retrieved from [Link][41]
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An In-Depth Technical Guide to Pharmacophore Mapping of Piperidin-4-yloxy Pyridine Derivatives
This guide provides a comprehensive overview of the principles and practical application of pharmacophore mapping for the discovery and optimization of piperidin-4-yloxy pyridine derivatives. It is intended for researchers, scientists, and drug development professionals seeking to leverage computational chemistry techniques to accelerate their research in this promising area of medicinal chemistry.
Introduction: The Therapeutic Potential of Piperidin-4-yloxy Pyridine Scaffolds
The piperidine moiety is a ubiquitous scaffold in medicinal chemistry, present in a wide array of approved drugs and clinical candidates.[1][2] Its favorable physicochemical properties, including its ability to improve solubility and engage in key interactions with biological targets, make it a privileged structure in drug design.[3] When combined with a pyridine ring through an ether linkage at the 4-position of the piperidine, the resulting piperidin-4-yloxy pyridine core offers a versatile template for designing potent and selective modulators of various biological targets.
Derivatives of this scaffold have been investigated for a range of therapeutic applications, including as inhibitors of enzymes and as ligands for receptors in the central nervous system.[3][4][5] The structure-activity relationship (SAR) of these compounds is often complex, with subtle modifications to the piperidine, pyridine, or appended substituents leading to significant changes in biological activity.[5][6] Understanding these intricate relationships is paramount for rational drug design.
Pharmacophore mapping has emerged as a powerful computational tool to distill complex SAR data into a simple, intuitive 3D model of the essential molecular features required for biological activity.[7][8][9] This guide will delve into the methodologies of pharmacophore mapping as applied to piperidin-4-yloxy pyridine derivatives, providing a framework for researchers to identify novel active compounds and optimize existing leads.
The Core Principles of Pharmacophore Mapping
A pharmacophore is an abstract representation of the key steric and electronic features of a molecule that are necessary to trigger a specific biological response.[10] These features typically include hydrogen bond donors and acceptors, hydrophobic regions, aromatic rings, and positively or negatively ionizable groups.[11] Pharmacophore modeling can be broadly categorized into two main approaches: ligand-based and structure-based.[10][12][13]
-
Ligand-Based Pharmacophore Modeling: This approach is employed when the three-dimensional structure of the biological target is unknown.[13][14] It relies on a set of known active ligands to derive a common feature hypothesis that is presumed to be responsible for their activity.[14]
-
Structure-Based Pharmacophore Modeling: When the 3D structure of the target protein is available, typically from X-ray crystallography or cryo-electron microscopy, a structure-based pharmacophore can be generated.[15][16] This model is derived from the key interactions observed between the protein and a bound ligand, or by analyzing the chemical nature of the binding pocket itself.[15][17]
The choice between these two methodologies is dictated by the availability of structural data for the target of interest. Both approaches, however, share the common goal of creating a 3D query that can be used to screen large compound libraries for molecules with the desired biological activity.[9]
A Practical Guide to Ligand-Based Pharmacophore Modeling of Piperidin-4-yloxy Pyridine Derivatives
This section outlines a detailed workflow for developing a ligand-based pharmacophore model for a hypothetical series of piperidin-4-yloxy pyridine derivatives active against a specific target.
Step-by-Step Protocol
-
Training Set Selection: The foundation of a robust ligand-based pharmacophore model is a high-quality training set of active compounds.[18] This set should ideally span a range of potencies and structural diversity. For our piperidin-4-yloxy pyridine series, we would select compounds with known IC50 or Ki values against the target of interest.
-
Conformational Analysis: Small molecules are not static entities; they exist as an ensemble of different conformations. It is crucial to generate a diverse set of low-energy conformers for each molecule in the training set to ensure that the bioactive conformation is represented.[14] This can be achieved using various computational methods, such as systematic or stochastic conformational searches.
-
Pharmacophore Feature Identification: Once the conformational space of each ligand has been explored, the next step is to identify the potential pharmacophoric features. Common features for the piperidin-4-yloxy pyridine scaffold would include:
-
Hydrogen Bond Acceptors: The nitrogen atom of the pyridine ring and the ether oxygen.
-
Hydrogen Bond Donor: The nitrogen atom of the piperidine ring (if protonated).
-
Aromatic Ring: The pyridine ring.
-
Hydrophobic Features: The piperidine ring and any aliphatic or aromatic substituents.
-
-
Pharmacophore Model Generation and Validation: The identified features from the training set molecules are then aligned and used to generate a set of pharmacophore hypotheses.[19] These hypotheses are scored based on how well they map to the active compounds and their ability to discriminate between active and inactive molecules. A good pharmacophore model should have a high correlation with the biological activity of the training set compounds.[19][20] Validation is a critical step and is often performed using a test set of compounds that were not used in model generation.[21]
Visualizing the Ligand-Based Workflow
Caption: Workflow for ligand-based pharmacophore modeling.
Structure-Based Pharmacophore Modeling: A Target-Centric Approach
When the 3D structure of the target protein is known, a structure-based approach offers a more direct route to understanding the key interactions required for binding.
Step-by-Step Protocol
-
Binding Site Analysis: The first step is to carefully examine the binding site of the target protein. This involves identifying key amino acid residues that can participate in hydrogen bonding, hydrophobic interactions, or electrostatic interactions.
-
Interaction Pharmacophore Generation: Based on the analysis of the binding site, a pharmacophore model can be generated that represents the complementary features a ligand must possess to bind effectively.[15] For example, a hydrogen bond donating residue in the binding site would correspond to a hydrogen bond acceptor feature in the pharmacophore.
-
Model Refinement and Validation: The initial structure-based pharmacophore can be refined by considering the interactions of known ligands if a co-crystal structure is available. Validation can be performed by assessing the model's ability to retrieve known active compounds from a database of decoys.
Visualizing the Structure-Based Workflow
Caption: Workflow for structure-based pharmacophore modeling.
Interpreting Pharmacophore Models and Guiding SAR
The true power of pharmacophore modeling lies in its ability to rationalize SAR and guide the design of new compounds. By mapping a series of piperidin-4-yloxy pyridine derivatives onto a validated pharmacophore model, researchers can gain insights into why certain structural modifications lead to increased or decreased activity.
Hypothetical SAR Data for Piperidin-4-yloxy Pyridine Derivatives
| Compound ID | R1 (on Piperidine N) | R2 (on Pyridine) | IC50 (nM) | Pharmacophore Fit Score |
| 1 | H | H | 500 | 0.85 |
| 2 | Methyl | H | 250 | 0.88 |
| 3 | Benzyl | H | 50 | 0.95 |
| 4 | H | 2-Chloro | 800 | 0.75 |
| 5 | Benzyl | 3-Methoxy | 25 | 0.98 |
This hypothetical data suggests that a bulky, hydrophobic substituent on the piperidine nitrogen (R1) is beneficial for activity, as is an electron-donating group on the pyridine ring (R2). A pharmacophore model derived from these compounds would likely feature a hydrophobic feature corresponding to the R1 position and a hydrogen bond acceptor feature for the methoxy group in compound 5.
Advanced Applications in Drug Discovery
Beyond lead identification, pharmacophore models of piperidin-4-yloxy pyridine derivatives can be utilized in several other aspects of the drug discovery pipeline:
-
Lead Optimization: The model can guide the modification of existing leads to improve their potency and selectivity.[8]
-
Virtual Screening: The pharmacophore can be used as a 3D query to search large chemical databases for novel scaffolds that match the key features.[9][12]
-
ADME-Tox Profiling: Pharmacophore models can also be developed to predict potential liabilities such as off-target effects or poor pharmacokinetic properties.[9]
Conclusion
Pharmacophore mapping is an indispensable tool in modern drug discovery, providing a rational framework for understanding and leveraging complex SAR data. For the promising class of piperidin-4-yloxy pyridine derivatives, both ligand- and structure-based pharmacophore modeling approaches can significantly accelerate the identification of novel drug candidates and the optimization of existing leads. By integrating these computational techniques into their research workflows, scientists can enhance their ability to design potent, selective, and safe therapeutics.
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Methodological & Application
Application Notes and Protocols: Synthesis of 2-(Piperidin-4-yloxy)-6-(trifluoromethyl)pyridine via SNAr Reaction
Introduction
The 2-(piperidin-4-yloxy)-6-(trifluoromethyl)pyridine scaffold is a privileged structural motif in modern medicinal chemistry, appearing in a range of biologically active molecules. The trifluoromethyl group enhances metabolic stability and lipophilicity, while the piperidin-4-yloxy moiety provides a versatile handle for modulating solubility and exploring further structure-activity relationships (SAR).[1][2] This guide provides a detailed protocol for the synthesis of this key intermediate via a robust and scalable Nucleophilic Aromatic Substitution (SNAr) reaction.
The SNAr reaction is a powerful tool for the functionalization of electron-deficient aromatic and heteroaromatic rings.[3][4][5] In this specific application, the electron-withdrawing trifluoromethyl group activates the pyridine ring, making it susceptible to nucleophilic attack. The reaction proceeds by the displacement of a halide leaving group (typically chloride or fluoride) at the C2 position by the oxygen nucleophile of piperidin-4-ol. This approach is favored for its high regioselectivity, operational simplicity, and good functional group tolerance.[6]
Reaction Mechanism and Scientific Principles
The SNAr reaction of 2-halo-6-(trifluoromethyl)pyridine with piperidin-4-ol proceeds through a two-step addition-elimination mechanism.[7]
-
Nucleophilic Attack: The reaction is initiated by the deprotonation of piperidin-4-ol by a suitable base (e.g., sodium hydride, potassium tert-butoxide) to form the more nucleophilic piperidin-4-alkoxide. This alkoxide then attacks the electron-deficient carbon atom at the C2 position of the pyridine ring, which bears the leaving group. This attack is the rate-determining step and results in the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[3][7][8][9]
-
Stabilization of the Meisenheimer Intermediate: The negative charge of the Meisenheimer complex is delocalized onto the electronegative nitrogen atom of the pyridine ring and is further stabilized by the strong electron-withdrawing effect of the trifluoromethyl group at the C6 position.[8][9] This stabilization is crucial for the facility of the reaction. Nucleophilic attack is strongly favored at the 2- and 4-positions of the pyridine ring because the negative charge in the intermediate can be delocalized onto the ring nitrogen, which is not possible for attack at the 3-position.[8][9][10]
-
Elimination of the Leaving Group: Aromaticity is restored in the final step by the elimination of the halide leaving group (e.g., Cl⁻ or F⁻), yielding the desired 2-(piperidin-4-yloxy)-6-(trifluoromethyl)pyridine product.[7]
Detailed Experimental Protocol
This protocol describes the synthesis of 2-(piperidin-4-yloxy)-6-(trifluoromethyl)pyridine from 2-chloro-6-(trifluoromethyl)pyridine and N-Boc-piperidin-4-ol, followed by deprotection. The use of a Boc-protected piperidinol can prevent potential side reactions involving the piperidine nitrogen.
Materials and Reagents
| Reagent/Material | Grade | Supplier Example |
| 2-Chloro-6-(trifluoromethyl)pyridine | ≥97% | Sigma-Aldrich |
| N-Boc-piperidin-4-ol | ≥98% | Combi-Blocks |
| Sodium hydride (NaH) | 60% dispersion in mineral oil | Acros Organics |
| N,N-Dimethylformamide (DMF) | Anhydrous, ≥99.8% | Sigma-Aldrich |
| Trifluoroacetic acid (TFA) | Reagent grade, ≥99% | Sigma-Aldrich |
| Dichloromethane (DCM) | ACS grade | Fisher Scientific |
| Saturated aqueous sodium bicarbonate (NaHCO₃) | - | - |
| Saturated aqueous sodium chloride (Brine) | - | - |
| Anhydrous sodium sulfate (Na₂SO₄) | ACS grade | VWR Chemicals |
| Silica gel | 230-400 mesh | Sorbent Technologies |
| Ethyl acetate | ACS grade | Fisher Scientific |
| Hexanes | ACS grade | Fisher Scientific |
Reaction Parameters
| Reactant/Reagent | Molar Equiv. | Purpose |
| 2-Chloro-6-(trifluoromethyl)pyridine | 1.0 | Electrophile |
| N-Boc-piperidin-4-ol | 1.2 | Nucleophile precursor |
| Sodium hydride (NaH) | 1.3 | Base for deprotonation of the alcohol |
| N,N-Dimethylformamide (DMF) | - | Aprotic polar solvent to facilitate SNAr |
| Trifluoroacetic acid (TFA) | 10-20 | Reagent for Boc deprotection |
| Dichloromethane (DCM) | - | Solvent for reaction and extraction |
Step-by-Step Procedure
Part A: SNAr Reaction
-
Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add N-Boc-piperidin-4-ol (1.2 equiv).
-
Solvent Addition: Add anhydrous DMF via syringe to dissolve the N-Boc-piperidin-4-ol (concentration ~0.5 M).
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (60% dispersion in mineral oil, 1.3 equiv) portion-wise over 10-15 minutes. Caution: Hydrogen gas is evolved. Ensure adequate ventilation.
-
Alkoxide Formation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
Addition of Electrophile: Cool the reaction mixture back to 0 °C. Add a solution of 2-chloro-6-(trifluoromethyl)pyridine (1.0 equiv) in a small amount of anhydrous DMF dropwise over 10 minutes.
-
Reaction: Allow the reaction to warm to room temperature and then heat to 60-70 °C. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-6 hours).
-
Quenching: Once the reaction is complete, cool the mixture to 0 °C and cautiously quench by the slow, dropwise addition of water.
-
Workup: Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford tert-butyl 4-((6-(trifluoromethyl)pyridin-2-yl)oxy)piperidine-1-carboxylate.
Part B: Boc Deprotection
-
Dissolution: Dissolve the purified Boc-protected intermediate from Part A in dichloromethane (DCM, ~0.2 M).
-
Acid Addition: Add trifluoroacetic acid (TFA, 10-20 equiv) dropwise at room temperature.
-
Deprotection: Stir the reaction at room temperature for 1-2 hours, monitoring by TLC or LC-MS for the disappearance of the starting material.
-
Solvent Removal: Concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.
-
Neutralization and Extraction: Dissolve the residue in DCM and wash with saturated aqueous sodium bicarbonate solution until the aqueous layer is basic. Separate the organic layer, and extract the aqueous layer twice more with DCM.
-
Final Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final product, 2-(piperidin-4-yloxy)-6-(trifluoromethyl)pyridine.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Reaction | - Inactive NaH (exposed to moisture).- Insufficient temperature.- Poor quality of anhydrous solvent. | - Use fresh, unopened NaH or wash the dispersion with anhydrous hexanes before use.- Increase the reaction temperature in increments (e.g., to 80-90 °C).- Use freshly opened or properly dried solvent. |
| Incomplete Reaction | - Insufficient amount of NaH or nucleophile.- Short reaction time. | - Increase the equivalents of NaH and/or N-Boc-piperidin-4-ol slightly (e.g., to 1.5 and 1.3 equiv, respectively).- Extend the reaction time. |
| Formation of Side Products | - Reaction temperature too high, leading to decomposition.- Presence of water leading to hydrolysis of the starting material. | - Lower the reaction temperature and increase the reaction time.- Ensure all glassware is flame-dried and solvents are strictly anhydrous. |
| Difficult Purification | - Close Rf values of product and starting material.- Presence of oily residue from mineral oil (NaH). | - Use a different solvent system for chromatography or consider reverse-phase chromatography.- Wash the crude product with hexanes to remove mineral oil before chromatography.[11] |
Conclusion
The described SNAr protocol provides a reliable and efficient method for the synthesis of 2-(piperidin-4-yloxy)-6-(trifluoromethyl)pyridine, a valuable building block for drug discovery and development. By understanding the underlying mechanistic principles and adhering to the detailed experimental procedure, researchers can successfully prepare this compound in good yield and purity. The troubleshooting guide offers practical solutions to common experimental challenges, ensuring a high rate of success.
References
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Application Notes & Protocols: Strategies for the Functionalization of the Piperidine Ring in 6-Trifluoromethylpyridine Derivatives
Introduction: The Strategic Value of Fluorinated Piperidinyl-Pyridines
The piperidine ring is a cornerstone of medicinal chemistry, appearing in a vast number of FDA-approved pharmaceuticals.[1][2] Its saturated, three-dimensional structure often imparts favorable physicochemical properties, such as improved solubility and metabolic stability, compared to its flat aromatic counterparts. When appended to a pyridine ring, particularly one substituted with a trifluoromethyl (CF3) group, the resulting scaffold becomes a highly sought-after motif in drug discovery. The 6-trifluoromethylpyridine unit is prized for its ability to modulate electronic properties, enhance metabolic stability by blocking oxidative sites, and improve bioavailability.[3][4][5]
However, the synthetic utility of these scaffolds has historically been limited by the challenge of selectively modifying the piperidine ring after its formation. Late-stage functionalization—the process of introducing chemical diversity at a late step in a synthetic sequence—is a powerful strategy to rapidly generate analogues for structure-activity relationship (SAR) studies without re-synthesizing molecules from scratch.[6][7] This guide provides researchers, scientists, and drug development professionals with a detailed overview and actionable protocols for the functionalization of the piperidine ring within 6-trifluoromethylpyridine derivatives, focusing on modern and robust methodologies.
Section 1: Synthesis of the Core Scaffold: 2-(Piperidin-1-yl)-6-(trifluoromethyl)pyridine
Before functionalization, the core scaffold must be assembled. The most common and efficient method is the nucleophilic aromatic substitution (SNAr) of a suitable halopyridine with piperidine. The electron-withdrawing nature of the trifluoromethyl group activates the pyridine ring, facilitating substitution, primarily at the C2 and C6 positions.
Protocol 1: SNAr Synthesis of the Core Scaffold
This protocol describes a general procedure for the synthesis of 2-(Piperidin-1-yl)-6-(trifluoromethyl)pyridine from commercially available 2-chloro-6-(trifluoromethyl)pyridine.
Workflow Overview:
Caption: General workflow for SNAr synthesis.
Materials:
-
2-Chloro-6-(trifluoromethyl)pyridine
-
Piperidine
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
Ethyl Acetate (EtOAc)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Magnesium Sulfate (MgSO₄), anhydrous
-
Silica gel for column chromatography
Step-by-Step Procedure:
-
To a flame-dried round-bottom flask under a nitrogen atmosphere, add 2-chloro-6-(trifluoromethyl)pyridine (1.0 eq).
-
Add anhydrous DMSO to dissolve the starting material (approx. 0.2 M concentration).
-
Add piperidine (1.2 eq) to the solution.
-
Add anhydrous potassium carbonate (2.0 eq) to the mixture.
-
Heat the reaction mixture to 110 °C and stir vigorously for 16 hours.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature and carefully pour it into a separatory funnel containing water.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers and wash with saturated NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired 2-(piperidin-1-yl)-6-(trifluoromethyl)pyridine.
Section 2: Direct C-H Functionalization of the Piperidine Ring
Directly converting a C-H bond on the piperidine ring to a C-C or C-heteroatom bond is a highly efficient strategy that avoids pre-functionalization steps. The position α to the nitrogen atom (C2' and C6') is electronically activated and is the most common site for this transformation.
Methodology 2.1: Palladium-Catalyzed α-Arylation
Palladium-catalyzed C(sp³)–H arylation has emerged as a powerful tool for modifying saturated N-heterocycles.[8] For N-heteroaryl piperidines, the pyridine ring itself can act as a directing group, facilitating the C-H activation process. This method allows for the introduction of various aryl and heteroaryl groups directly onto the piperidine ring.
Causality Behind Experimental Choices:
-
Catalyst: A Pd(II) source like Pd(OAc)₂ is often used. The active catalytic species is generated in situ.
-
Ligand: Bulky, electron-rich phosphine ligands (e.g., SPhos, BrettPhos) are crucial for promoting the difficult reductive elimination step that forms the C-C bond.[9]
-
Oxidant: An oxidant is required to regenerate the active Pd(II) catalyst in the catalytic cycle.
-
Base: A base is needed to facilitate the deprotonation step or act as a halide scavenger.
Protocol 2: Palladium-Catalyzed α-C(sp³)–H Arylation with Arylboronic Acids
This protocol is adapted from methodologies developed for the α-arylation of saturated azacycles.[8]
Materials:
-
2-(Piperidin-1-yl)-6-(trifluoromethyl)pyridine (1.0 eq)
-
Arylboronic acid (2.0-3.0 eq)
-
Palladium(II) Acetate (Pd(OAc)₂) (5-10 mol%)
-
Benzoquinone (BQ) or other suitable oxidant (2.0 eq)
-
Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) (2.0 eq)
-
Anhydrous solvent (e.g., 1,4-dioxane or toluene)
Step-by-Step Procedure:
-
In an oven-dried Schlenk tube, combine 2-(piperidin-1-yl)-6-(trifluoromethyl)pyridine (1.0 eq), the desired arylboronic acid (2.5 eq), Pd(OAc)₂ (10 mol%), and K₂CO₃ (2.0 eq).
-
Evacuate and backfill the tube with an inert atmosphere (Nitrogen or Argon) three times.
-
Add the oxidant (e.g., Benzoquinone, 2.0 eq).
-
Add anhydrous 1,4-dioxane via syringe.
-
Seal the tube and heat the reaction mixture to 100 °C for 24-48 hours.
-
Monitor the reaction by LC-MS. Note that diarylation may occur.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite, washing with additional ethyl acetate.
-
Concentrate the filtrate and purify the residue by flash column chromatography to isolate the mono-arylated product.
Data Summary Table: Scope of α-Arylation
| Entry | Arylboronic Acid | Typical Yield (%) | Notes |
| 1 | Phenylboronic acid | 55-70% | Mono-arylation predominates. |
| 2 | 4-Methoxyphenylboronic acid | 60-75% | Electron-rich arenes react well. |
| 3 | 4-Fluorophenylboronic acid | 50-65% | Tolerates electron-withdrawing groups. |
| 4 | 2-Thiopheneboronic acid | 45-60% | Heteroaryl groups can be coupled.[8] |
Section 3: Functionalization via Deprotonation and Electrophilic Trapping
A classic yet effective method for functionalizing the α-position of piperidines involves deprotonation with a strong base to form an organometallic intermediate, which is then quenched with an electrophile.[10] The N-heteroaryl group can direct the deprotonation.
Mechanism Overview:
Caption: Lithiation-trapping workflow.
Protocol 3: α-Lithiation and Trapping with an Alkyl Halide
This protocol describes the α-alkylation of the piperidine ring. The use of a strong, hindered base like sec-Butyllithium (s-BuLi) at low temperatures is critical to achieve regioselectivity and prevent side reactions.
Causality Behind Experimental Choices:
-
Base: sec-Butyllithium (s-BuLi) is used instead of n-BuLi because its greater steric bulk helps ensure deprotonation occurs at the less-hindered C-H bond and minimizes competitive addition to the pyridine ring.
-
Solvent: Anhydrous THF is used as it is a polar aprotic solvent that can solvate the lithium cation, but it must be kept at -78 °C to prevent solvent-based side reactions.
-
Temperature: Cryogenic temperature (-78 °C) is essential to maintain the stability of the highly reactive organolithium intermediate and prevent decomposition or undesired rearrangements.
Materials:
-
2-(Piperidin-1-yl)-6-(trifluoromethyl)pyridine (1.0 eq)
-
sec-Butyllithium (s-BuLi) in cyclohexane (1.3 eq)
-
Alkyl halide (e.g., Iodomethane or Benzyl bromide) (1.5 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous Ammonium Chloride (NH₄Cl) solution
Step-by-Step Procedure:
-
Set up a flame-dried, three-neck round-bottom flask equipped with a thermometer, a nitrogen inlet, and a rubber septum.
-
Add a solution of 2-(piperidin-1-yl)-6-(trifluoromethyl)pyridine (1.0 eq) in anhydrous THF (0.1 M).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add s-BuLi (1.3 eq) dropwise via syringe over 15 minutes, ensuring the internal temperature does not rise above -70 °C. The solution may turn a deep red or brown color, indicating anion formation.
-
Stir the mixture at -78 °C for 1-2 hours.
-
Add the electrophile (e.g., iodomethane, 1.5 eq) dropwise.
-
Continue stirring at -78 °C for another 2-3 hours, or until TLC/LC-MS analysis indicates consumption of the starting material.
-
Quench the reaction by slowly adding saturated aqueous NH₄Cl solution at -78 °C.
-
Allow the mixture to warm to room temperature.
-
Transfer the mixture to a separatory funnel, add water, and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate.
-
Purify via flash column chromatography to yield the α-alkylated product.
Conclusion
The functionalization of the piperidine ring in 6-trifluoromethylpyridine derivatives is a critical capability for modern medicinal chemistry. This guide has provided detailed protocols for two powerful and distinct strategies: direct palladium-catalyzed C-H arylation and classical deprotonation-electrophile trapping. The C-H activation approach offers atom economy and access to arylated analogues, while the lithiation method provides a robust pathway for introducing a variety of electrophiles, particularly alkyl groups. By understanding the principles and practical steps outlined in these protocols, researchers can effectively generate diverse libraries of complex molecules, accelerating the discovery of new therapeutic agents.
References
-
Enhancing the Medicinal Activity of Piperidine Derivatives by Late-Stage Derivatization. (2019). France-Berkeley Fund. [Link]
-
Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. (2023). The Journal of Organic Chemistry. [Link]
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2022). Molecules. [Link]
-
Recent Advances in the Synthesis of Piperidines: Functionalization of Preexisting Ring Systems. (2018). ResearchGate. [Link]
-
Selective methodologies for the synthesis of biologically active piperidinic compounds. (2005). Chemical Reviews. [Link]
-
Functionalization of Piperidine Derivatives for the Site-Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate. (2020). Chemistry – A European Journal. [Link]
-
Late-Stage C(sp³)–H Functionalization of Bioactive Piperazines. (2023). ChemRxiv. [Link]
-
New Routes to α-Arylated N-Boc Heterocycles. (2011). University of Bath. [Link]
-
Approaches to α-functionalization of piperidines by C-H functionalization. (2020). ResearchGate. [Link]
-
Building polyfunctional piperidines: a stereoselective strategy of a three-component Mannich reaction inspired by biosynthesis and applications in the synthesis of natural alkaloids. (2015). Organic & Biomolecular Chemistry. [Link]
-
Synthesis of Substituted α-Trifluoromethyl Piperidinic Derivatives. (2017). Molecules. [Link]
-
α-Arylation of Saturated Azacycles and N-Methylamines via Palladium(II)-catalyzed C(sp3)–H Coupling. (2016). Angewandte Chemie International Edition. [Link]
-
Synthetic strategies towards C−H functionalization of piperidines at C2, C3 and C4. (2020). ResearchGate. [Link]
-
Understanding Fluorinated Pyridines: Synthesis and Applications of Trifluoromethylated Aminopyridines. (Date not available). NINGBO INNO PHARMCHEM CO.,LTD.. [Link]
-
Functionalization of Piperidine Derivatives for the Site-Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate. (2020). PubMed. [Link]
-
Synthesis of Substituted α-Trifluoromethyl Piperidinic Derivatives. (2017). ScienceOpen. [Link]
-
Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. (2019). Journal of Pesticide Science. [Link]
-
Synthetic route for the synthesis of trifluoromethyl containing piperidines. (2022). ResearchGate. [Link]
-
Opportunities and challenges for direct C–H functionalization of piperazines. (2016). Beilstein Journal of Organic Chemistry. [Link]
-
Facile Synthesis of Substituted Trifluoromethyl Piperidines with Diversifying Functionalization. (2021). Letters in Organic Chemistry. [Link]
-
An Improved Protocol for the Pd-catalyzed α-Arylation of Aldehydes with Aryl Halides. (2009). Organic Letters. [Link]
-
Procedure for N-alkylation of Piperidine? (2017). ResearchGate. [Link]
-
Substituted arene synthesis by carbonyl or carboxyl compound α-arylation. (Date not available). Organic Chemistry Portal. [Link]
-
Application of Chiral Piperidine Scaffolds in Drug Design. (2023). ResearchGate. [Link]
-
Lithiation/Trapping of N-Boc Piperazines and Synthesis of the (–)-Sparteine Surrogate. (2012). White Rose eTheses Online. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Opportunities and challenges for direct C–H functionalization of piperazines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of Substituted α-Trifluoromethyl Piperidinic Derivatives [mdpi.com]
- 4. nbinno.com [nbinno.com]
- 5. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enhancing the Medicinal Activity of Piperidine Derivatives by Late-Stage Derivatization | France-Berkeley Fund [fbf.berkeley.edu]
- 7. pubs.acs.org [pubs.acs.org]
- 8. α-Arylation of Saturated Azacycles and N-Methylamines via Palladium(II)-catalyzed C(sp3)–H Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Substituted arene synthesis by carbonyl or carboxyl compound α-arylation [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
Application Note: Microwave-Assisted Synthesis of 2-(Piperidin-4-yloxy)-6-(trifluoromethyl)pyridine
Abstract & Introduction
The 2-(piperidin-4-yloxy)pyridine scaffold is a privileged pharmacophore in medicinal chemistry, frequently observed in G-protein coupled receptor (GPCR) ligands (e.g., GPR119 agonists) and kinase inhibitors. Traditional thermal synthesis of this ether linkage via Nucleophilic Aromatic Substitution (
This application note details a rapid, high-yielding protocol for the synthesis of 2-(piperidin-4-yloxy)-6-(trifluoromethyl)pyridine using microwave irradiation. By leveraging the specific dielectric heating properties of polar aprotic solvents, we overcome the activation energy barrier of the electron-deficient pyridine ring, reducing reaction times from hours to minutes while suppressing side reactions.
Key Advantages[1][2][3]
-
Speed: Reaction completion in <20 minutes vs. overnight thermal reflux.
-
Purity: Cleaner reaction profiles with reduced byproduct formation.
-
Scalability: Protocol adaptable from 100 mg to 10 g scale.
Reaction Mechanism
The synthesis proceeds via a classic Nucleophilic Aromatic Substitution (
-
Activation: The 6-trifluoromethyl group acts as a strong electron-withdrawing group (EWG), activating the pyridine ring at the ortho (2-) position.
-
Nucleophilic Attack: The alkoxide generated from N-Boc-4-hydroxypiperidine attacks the C-2 position of the pyridine, forming a resonance-stabilized anionic intermediate (Meisenheimer complex).
-
Elimination: Re-aromatization drives the expulsion of the fluoride leaving group.
-
Deprotection: Subsequent removal of the Boc group yields the final free amine.
Figure 1: Mechanistic pathway for the synthesis of 2-(piperidin-4-yloxy)-6-(trifluoromethyl)pyridine.
Experimental Protocols
Materials & Reagents[1][2][5][6][7][8][9][10][11][12]
-
Substrate A: 2-Fluoro-6-(trifluoromethyl)pyridine (CAS: 94239-04-0)
-
Substrate B: N-Boc-4-hydroxypiperidine (CAS: 109384-19-2)[2]
-
Base: Sodium Hydride (NaH), 60% dispersion in mineral oil.
-
Solvent: Anhydrous N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP).
-
Deprotection: Trifluoroacetic acid (TFA), Dichloromethane (DCM).
Protocol 1: Microwave-Assisted Ether Coupling ( )
Safety Note: NaH generates hydrogen gas. Perform initial steps in a well-ventilated fume hood.
-
Alkoxide Formation:
-
To a dry microwave vial (10–20 mL size), add N-Boc-4-hydroxypiperidine (1.0 equiv, 2.0 mmol, 402 mg).
-
Add anhydrous DMF (4.0 mL). Stir to dissolve.
-
Carefully add NaH (1.2 equiv, 2.4 mmol, 96 mg) portion-wise.
-
Stir at 0°C for 10 min, then allow to warm to room temperature (RT) for 15 min to ensure complete evolution of
gas. Critical: Gas evolution must cease before sealing the vial.
-
-
Electrophile Addition:
-
Add 2-Fluoro-6-(trifluoromethyl)pyridine (1.1 equiv, 2.2 mmol, 363 mg) dropwise to the reaction mixture.
-
Seal the vial with a PTFE-lined crimp cap.
-
-
Microwave Irradiation:
-
Place the vial in the microwave reactor (e.g., Biotage Initiator or CEM Discover).
-
Parameters:
-
Temperature: 120°C
-
Time: 15 minutes
-
Absorption Level: High
-
Stirring: 600 rpm
-
-
-
Workup:
-
Pour the mixture into water (30 mL) and extract with Ethyl Acetate (
mL). -
Wash combined organics with brine (
mL), dry over , and concentrate in vacuo. -
Purification: Flash column chromatography (Hexanes/EtOAc, gradient 0–30%) yields the Boc-protected intermediate as a white solid.
Protocol 2: Rapid Microwave Acidolytic Deprotection
Traditional Boc deprotection takes 1–4 hours. Microwave irradiation accelerates this to <5 minutes.[7]
-
Setup:
-
Dissolve the Boc-intermediate (1.0 mmol) in DCM (2 mL) in a microwave vial.
-
Add TFA (2 mL). Caution: Exothermic.
-
Seal the vial.[8]
-
-
Irradiation:
-
Temperature: 60°C
-
Time: 5 minutes
-
Pressure Limit: 15 bar
-
-
Isolation:
-
Concentrate the mixture to dryness.
-
Redissolve in DCM, wash with saturated
(to neutralize), dry, and concentrate. -
Yield: Quantitative conversion to 2-(piperidin-4-yloxy)-6-(trifluoromethyl)pyridine.
-
Workflow Logic & Decision Tree
The following diagram illustrates the operational workflow, including critical decision points for troubleshooting.
Figure 2: Operational workflow for the microwave-assisted synthesis and deprotection.
Data Analysis & QC
Stoichiometry Table
| Reagent | MW ( g/mol ) | Equiv.[5][3][7][9][10] | Amount (mmol) | Mass/Vol |
| N-Boc-4-hydroxypiperidine | 201.26 | 1.0 | 2.0 | 402 mg |
| 2-Fluoro-6-(CF3)pyridine | 165.09 | 1.1 | 2.2 | 363 mg |
| NaH (60%) | 24.00 | 1.2 | 2.4 | 96 mg |
| DMF | - | - | - | 4.0 mL |
Analytical Validation
-
LC-MS: Target Mass (Free Amine) = 246.23 g/mol . Expect
peak at 247.2 . -
1H NMR (DMSO-d6):
-
Pyridine protons: Look for the characteristic splitting pattern of the 2,6-disubstituted pyridine (two doublets and a triplet, or multiplet depending on resolution) in the aromatic region (7.0–8.0 ppm).
-
Piperidine protons: The multiplet for the methine proton (CH-O) at the 4-position of the piperidine ring typically shifts downfield (~5.1–5.3 ppm) upon ether formation compared to the starting alcohol.
-
References
-
Kappe, C. O. (2004). Controlled Microwave Heating in Modern Organic Synthesis. Angewandte Chemie International Edition, 43(46), 6250–6284. [Link]
-
Williams, L., et al. (2005). Microwave-Assisted Deprotection of Boc-Protected Amines. Biotage Application Note. [Link]
-
Carey, J. S., et al. (2006). Analysis of the reactions used for the preparation of drug candidate molecules. Organic & Biomolecular Chemistry, 4, 2337-2347. [Link]
Sources
- 1. Design, Synthesis, and Molecular Evaluation of SNAr‐Reactive N‐(6‐Fluoro‐3‐Nitropyridin‐2‐yl)Isoquinolin‐3‐Amines as Covalent USP7 Inhibitors Reveals an Unconventional Binding Mode - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N-BOC-4-Hydroxypiperidine | 109384-19-2 [chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. ijcea.org [ijcea.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 8. scribd.com [scribd.com]
- 9. rsc.org [rsc.org]
- 10. Synthesis of 2‑Fluoroalkylated Pyridines and Fluoropyridines by Thermal Denitrogenation of N‑Fluoroalkyl-1,2,3-triazoles and Cyclization of Ketenimines - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Nucleophilic Aromatic Substitution on Trifluoromethyl Pyridines
Welcome to the technical support center for nucleophilic aromatic substitution (SNAr) reactions on electron-deficient trifluoromethyl (CF₃) pyridines. This guide is designed for researchers, chemists, and drug development professionals who are leveraging these powerful transformations. Here, we provide in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you overcome common experimental challenges.
Troubleshooting Guide
This section addresses the most common issues encountered during SNAr reactions on trifluoromethyl-substituted pyridines. Each problem is analyzed by potential cause, followed by recommended solutions grounded in established chemical principles.
Problem 1: Low or No Conversion of Starting Material
This is the most frequent challenge, often stemming from insufficient activation of the substrate or suboptimal reaction conditions.
Potential Causes & Recommended Solutions
-
Insufficient Ring Activation: The pyridine ring is naturally electron-deficient, which facilitates SNAr.[1] However, the reaction's success is highly dependent on the positions of the trifluoromethyl group and the leaving group. The strongest activation occurs when the CF₃ group is ortho or para to the leaving group, as this allows for effective resonance stabilization of the negatively charged intermediate (the Meisenheimer complex).[2][3] Reactions where the leaving group is meta to the CF₃ group are significantly slower.
-
Solution: Re-evaluate your substrate. If possible, choose an isomer with ortho or para activation. If you are constrained to a meta-substituted substrate, more forcing conditions (higher temperature, stronger base/nucleophile) will be necessary.
-
-
Poor Leaving Group: The counterintuitive reactivity order for leaving groups in SNAr is F > Cl > Br > I .[1][4] The high electronegativity of fluorine polarizes the C-F bond, making the carbon atom highly electrophilic and susceptible to nucleophilic attack. This polarization effect in the rate-determining addition step is more critical than the C-X bond strength.[1][5]
-
Solution: If you are using a chloro- or bromo-pyridine and observing low reactivity, consider synthesizing the fluoro-pyridine analogue. The increased reactivity can often justify the additional synthetic step.
-
-
Weak Nucleophile: The nucleophile must be sufficiently potent to attack the electron-deficient ring.[1] Neutral nucleophiles like alcohols or secondary amines are often too weak on their own.
-
Solution: Increase the nucleophilicity by deprotonation. For an alcohol (ROH), use a strong base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to generate the more potent alkoxide (RO⁻). For amines, a non-nucleophilic base like cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃) can facilitate the reaction.
-
-
Inappropriate Solvent: SNAr reactions proceed via a charged intermediate.[6] Polar aprotic solvents are essential for stabilizing this complex and promoting the reaction.
-
Solution: Switch to a high-quality, anhydrous polar aprotic solvent. Common choices are listed in the table below. Using nonpolar solvents like toluene or hexane will severely inhibit the reaction.[6]
-
| Solvent | Boiling Point (°C) | Dielectric Constant (ε) | Key Advantages |
| Dimethyl Sulfoxide (DMSO) | 189 | 47 | Excellent solvating power for a wide range of salts; high thermal stability. |
| N,N-Dimethylformamide (DMF) | 153 | 37 | Good general-purpose solvent, lower boiling point than DMSO for easier removal. |
| N-Methyl-2-pyrrolidone (NMP) | 202 | 32 | Very high boiling point for high-temperature reactions; good thermal stability. |
| Acetonitrile (MeCN) | 82 | 37 | Lower boiling point, useful for reactions at moderate temperatures; easy to remove. |
-
Suboptimal Temperature: Many SNAr reactions require thermal energy to overcome the activation barrier, even on highly activated substrates.
-
Solution: If your reaction is sluggish at room temperature, gradually increase the heat. Start at 60 °C and increase in 20 °C increments, monitoring the reaction by TLC or LC-MS. For very unreactive substrates, temperatures above 150 °C in a sealed vessel may be required.
-
Problem 2: Formation of Side Products & Poor Regioselectivity
The presence of multiple activating groups or leaving groups can lead to complex product mixtures.
Potential Causes & Recommended Solutions
-
Competing SNAr Sites: If the pyridine ring has multiple leaving groups (e.g., 2,4-dichloropyridine), the nucleophile may react at more than one position. The regioselectivity is dictated by the electronic environment; carbons adjacent to only one nitrogen are typically more electrophilic.[7]
-
Solution: Carefully control the stoichiometry. Use only one equivalent of the nucleophile at a lower temperature to favor monosubstitution. If selectivity remains poor, a substrate with a single leaving group is preferable.
-
-
Reaction with the Trifluoromethyl Group: While generally stable, the CF₃ group can undergo hydrolysis or other nucleophilic attacks under extremely harsh conditions (e.g., very high temperatures with strong hydroxide), though this is rare under typical SNAr conditions.[8]
-
Solution: Avoid excessively harsh conditions. If you suspect CF₃ group reactivity, reduce the reaction temperature and use a milder base.
-
-
Benzyne Mechanism: On pyridines without strong activating groups, using a very strong base (like NaNH₂) can lead to an elimination-addition (benzyne) mechanism, which often results in a mixture of regioisomers.[9][10]
-
Solution: This is less common with highly activated trifluoromethyl pyridines. Ensure you are using a base appropriate for an addition-elimination pathway (e.g., K₂CO₃, Cs₂CO₃, NaH) rather than one known to promote benzyne formation.
-
Frequently Asked Questions (FAQs)
Q1: How does the position of the trifluoromethyl group influence reactivity?
The CF₃ group is a powerful electron-withdrawing group due to the high electronegativity of fluorine atoms.[11] Its ability to activate the pyridine ring for SNAr is greatest when it is positioned ortho or para (positions 2/6 or 4) to the leaving group. This is because the negative charge of the Meisenheimer intermediate can be delocalized onto the electronegative nitrogen atom through resonance, a key stabilizing factor.[2][12] When the CF₃ group is meta (positions 3 or 5), this resonance stabilization is not possible, leading to significantly lower reactivity.[13]
Caption: Relationship between CF₃ position and SNAr reactivity.
Q2: What is the mechanism of the SNAr reaction on a trifluoromethyl pyridine?
The reaction proceeds via a two-step addition-elimination mechanism .[14][15]
-
Addition: The nucleophile (Nu⁻) attacks the electrophilic carbon atom bearing the leaving group (LG). This is typically the rate-determining step. The attack breaks the aromaticity of the ring and forms a high-energy, resonance-stabilized anionic intermediate known as a Meisenheimer complex.[3][4]
-
Elimination: The aromaticity of the ring is restored by the expulsion of the leaving group. This step is usually fast.
Caption: The Addition-Elimination mechanism for SNAr reactions. (Note: Image placeholders would be replaced with actual chemical structures in a live system).
Q3: Why is an external base often required when using amine or alcohol nucleophiles?
When using a neutral nucleophile like an amine (R₂NH) or an alcohol (ROH), the reaction generates a proton (H⁺). This proton can protonate the basic pyridine nitrogen of the product or starting material, deactivating it. It can also protonate another equivalent of the nucleophile, rendering it non-nucleophilic. An external, non-nucleophilic base (e.g., K₂CO₃, Cs₂CO₃, DIPEA) is added to act as a "proton sponge," neutralizing the acid as it is formed and ensuring the nucleophile remains active.
Validated Experimental Protocol
General Procedure for the SNAr of 2-Chloro-5-(trifluoromethyl)pyridine with Piperidine
This protocol provides a reliable starting point for the SNAr reaction with an amine nucleophile.
Materials:
-
2-Chloro-5-(trifluoromethyl)pyridine (1.0 eq)
-
Piperidine (1.2 eq)
-
Cesium Carbonate (Cs₂CO₃) (1.5 eq)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
Procedure:
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, add 2-chloro-5-(trifluoromethyl)pyridine (e.g., 1.0 mmol, 181.5 mg).
-
Add cesium carbonate (1.5 mmol, 488.7 mg).
-
Add anhydrous DMSO (e.g., 5 mL).
-
Begin stirring the suspension.
-
Add piperidine (1.2 mmol, 0.12 mL) to the mixture via syringe.
-
Heat the reaction mixture to 80 °C using an oil bath.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with a large volume of water (e.g., 50 mL) and extract the product with ethyl acetate (3 x 25 mL).
-
Combine the organic layers, wash with brine (1 x 30 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 2-(piperidin-1-yl)-5-(trifluoromethyl)pyridine.
References
-
Nucleophilic substitution reactions in pyridine. Available at: [Link]
-
(L-450) Nucleophilic aromatic substitution on Pyridine: Resonance, Mechanism and Selectivity. - YouTube. (2020). Available at: [Link]
-
37.03 Nucleophilic Aromatic Substitution of Heteroarenes - YouTube. (2018). Available at: [Link]
-
SNAr Reactions of Pyridine: Videos & Practice Problems - Pearson. (2024). Available at: [Link]
-
Leaving Group Ability in Nucleophilic Aromatic Amination by Sodium Hydride-Lithium Iodide Composite - DR-NTU. (2022). Available at: [Link]
-
Nucleophilic aromatic substitution - Wikipedia. Available at: [Link]
-
3-Position-Selective C–H Trifluoromethylation of Pyridine Rings Based on Nucleophilic Activation - ChemRxiv. Available at: [Link]
-
The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions - PMC. Available at: [Link]
-
Effects of Ion and Protic Solvent on Nucleophilic Aromatic Substitution (S N Ar) Reactions. (2025). Available at: [Link]
-
Effects of Ion and Protic Solvent on Nucleophilic Aromatic Substitution (SNAr) Reactions. (2010). Available at: [Link]
-
How to do Nucleophilic aromatic substitution reaction on less SNAr active aromatic ring? (2017). Available at: [Link]
-
Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids - Semantic Scholar. Available at: [Link]
-
A Light-Promoted Innate Trifluoromethylation of Pyridones and Related N-Heteroarenes - ResearchGate. (2026). Available at: [Link]
-
Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition - PMC. Available at: [Link]
-
A broadly applicable quantitative relative reactivity model for nucleophilic aromatic substitution (S N Ar) using simple descriptors - Chemical Science (RSC Publishing) DOI:10.1039/D2SC04041G. (2022). Available at: [Link]
-
Nucleophilic Aromatic Substitution - Chemistry Steps. (2021). Available at: [Link]
-
SNAr reactions of pi-deficient aromatic rings - YouTube. (2020). Available at: [Link]
-
SNAr Solvents and Reagents - Wordpress. Available at: [Link]
-
Reactions of aromatic trifluoromethyl compounds with nucleophilic reagents | Accounts of Chemical Research - ACS Publications. Available at: [Link]
-
Nucleophilic Aromatic Substitution: Introduction and Mechanism - Master Organic Chemistry. (2018). Available at: [Link]
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- 5. masterorganicchemistry.com [masterorganicchemistry.com]
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- 10. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
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- 12. echemi.com [echemi.com]
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Optimizing crystallization conditions for piperidine-pyridine ether salts
Technical Support Center: Crystallization of Piperidine-Pyridine Ether Salts
Case ID: #CRYST-882-PPE Assigned Scientist: Dr. A. Vance, Senior Application Scientist Status: Open Subject: Optimization of isolation conditions, polymorph control, and impurity rejection.
Executive Summary
Piperidine-pyridine ether salts represent a unique challenge in solid-state chemistry. The combination of a highly basic secondary amine (piperidine, pKa ~11) and a weaker aromatic base (pyridine, pKa ~5) linked by a flexible ether chain often results in low-melting solids and a high propensity for Liquid-Liquid Phase Separation (LLPS) , commonly known as "oiling out."
This guide moves beyond standard textbook protocols to address the specific intermolecular behaviors of these heterocycles. The following modules are designed to troubleshoot your current experiments and establish a robust crystallization process.
Module 1: Troubleshooting "Oiling Out" (LLPS)
User Query: "My salt comes out as a sticky gum or oil droplets upon cooling, even though the material is solid when fully dry. How do I get crystals directly?"
Technical Analysis: Oiling out occurs when the metastable limit of the liquid-liquid phase separation boundary is crossed before the crystalline solubility curve. For piperidine-pyridine ethers, this is often driven by the conformational flexibility of the ether linkage, which inhibits the organized packing required for nucleation.
Diagnostic & Remediation Table
| Observation | Root Cause | Corrective Action |
| Oiling upon anti-solvent addition | Localized supersaturation is too high; anti-solvent is "shocking" the system. | Reverse Addition: Add the API solution into the anti-solvent slowly. Pulsed Addition: Add anti-solvent in pulses, allowing the cloud point to resolve before adding more. |
| Oiling upon cooling | Temperature is above the melting point of the solvated salt (oiling out < | Seed at High T: Determine the cloud point ( |
| Gum formation at bottom | Impurities (likely diastereomers or regioisomers) are depressing the melting point. | Sacrificial Recrystallization: Isolate the gum, dry it fully, and perform a "slurry digest" in a poor solvent (e.g., MTBE) for 24 hours to leach out impurities before attempting recrystallization. |
The "Oiling Out" Decision Tree (Visualizing the logic for rescuing a failed batch)
Caption: Decision logic for mitigating Liquid-Liquid Phase Separation (LLPS) in amine salt crystallization.
Module 2: Counter-Ion Selection & Screening
User Query: "I am using HCl, but the salt is hygroscopic and deliquescent. What counter-ions work best for this specific scaffold?"
Technical Analysis: For a piperidine-pyridine ether, HCl is often a poor choice because the chloride ion is small and spherical, allowing the flexible ether chain to adopt multiple conformations (leading to polymorphism or hygroscopicity). You need a "stiff" counter-ion that acts as a structural anchor.
Recommended Counter-Ion Hierarchy
-
Dicarboxylic Acids (Fumaric, Succinic, Oxalic):
-
Why: These can bridge two API molecules or form strong hydrogen bond networks that "lock" the flexible ether chain. Fumarate (trans-isomer) is particularly effective for planar stacking with the pyridine ring.
-
-
Sulfonic Acids (Besylic, Tosylic, Mesylic):
-
Why: The bulky aromatic group (in tosylate/besylate) provides steric hindrance that prevents the "close packing" of water molecules, reducing hygroscopicity.
-
-
Hydroxy Acids (Tartaric, Maleic):
-
Why: If your ether has chiral centers, using a chiral acid (Tartaric) can help in diastereomeric resolution while forming the salt.
-
Protocol: The "Rigid Anchor" Screen
-
Dissolve 50 mg of free base in 500 µL solvent (Acetone or IPA).
-
Add 1.05 eq of acid (Fumaric, Tosylic, Succinic) dissolved in MeOH.
-
Critical Step: If clear, do not evaporate. Add MTBE (anti-solvent) vapor diffusion. Evaporation often yields glass/gum for these molecules.
Module 3: Advanced Crystallization Protocol
User Query: "How do I scale up from 100 mg to 10 g without losing the crystal form?"
Technical Analysis: Scale-up failures in this class of molecules are usually due to mixing dynamics . At 100 mg, magnetic stirring is efficient. At 10 g, anti-solvent addition creates local zones of high supersaturation, causing oiling out or amorphous precipitation.
Standard Operating Procedure (SOP): Sonication-Assisted Anti-Solvent Crystallization
-
Objective: Controlled nucleation of Piperidine-Pyridine Ether Tosylate (Example).
-
Equipment: Overhead stirrer (essential), Ultrasonic bath or probe.
Step-by-Step Methodology:
-
Dissolution: Dissolve 10 g of Crude Salt in 40 mL Methanol (Good Solvent) at 40°C. Ensure full dissolution. Filter hot to remove dust (nucleation sites).
-
Metastable Zone Setup: Cool to 25°C. The solution should remain clear (stable supersaturation).
-
Seeding: Add 0.5% w/w pure seed crystals. Stir at 200 RPM for 30 mins. Ensure seeds do not dissolve.
-
Anti-Solvent Addition (The "Dosage" Method):
-
Solvent: Ethyl Acetate or MTBE.
-
Phase 1: Add 10 mL Anti-solvent over 20 mins.
-
Sonication Pulse: Apply ultrasound (30-40 kHz) for 60 seconds. Rationale: This breaks initial agglomerates and prevents oil droplets from coalescing.
-
Phase 2: Add remaining 50 mL Anti-solvent over 2 hours.
-
-
Aging: Cool to 0°C over 1 hour. Hold for 4 hours.
-
Isolation: Filter. Wash with 9:1 Anti-solvent:Solvent mix.
Process Flow Diagram
Caption: Sonication-assisted anti-solvent workflow to prevent agglomeration and oiling out.
References & Further Reading
-
Oiling Out Mechanisms:
-
Bonnett, P. et al. "Solution Crystallisation of Organic Compounds: Troubleshooting Oiling Out." Organic Process Research & Development, 2003.
-
Significance: Defines the thermodynamic relationship between the liquid-liquid miscibility gap and the solubility curve.
-
(Search: "Oiling out crystallization")
-
-
Salt Selection Strategies:
-
Anti-Solvent Techniques:
-
Nagy, Z. K., et al. "Modelling and control of combined cooling and antisolvent crystallization processes."[4] Chemical Engineering Science, 2006.
-
Significance: Validates the "slow then fast" addition profiles for anti-solvents.
-
-
Pyridine/Piperidine Polymorphism:
-
Sirois, L. E., et al.[5] "The Role of Diastereomer Impurity in Oiling-Out during the Resolution of Piperidine Carboxylic Ethyl Ester." Organic Process Research & Development, 2014.
-
Significance: Directly addresses how impurities in piperidine derivatives cause oiling out.
-
Disclaimer: These protocols are intended for research purposes. Always consult the Safety Data Sheet (SDS) for specific chemical hazards before proceeding.
Sources
Removing unreacted piperidin-4-ol from 2-(Piperidin-4-yloxy)-6-(trifluoromethyl)pyridine mixtures
Welcome to the technical support center for the purification of 2-(Piperidin-4-yloxy)-6-(trifluoromethyl)pyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical solutions for removing unreacted piperidin-4-ol from your reaction mixtures.
Understanding the Challenge
The primary challenge in this purification is the separation of the desired product, 2-(Piperidin-4-yloxy)-6-(trifluoromethyl)pyridine, from the unreacted starting material, piperidin-4-ol. The key to effective separation lies in exploiting the differences in their physicochemical properties.
| Compound | Structure | Key Properties |
| 2-(Piperidin-4-yloxy)-6-(trifluoromethyl)pyridine | Product: Generally less polar, more soluble in organic solvents (e.g., ethyl acetate, dichloromethane). The basicity of the piperidine nitrogen is reduced due to the electron-withdrawing nature of the pyridine ring. | |
| Piperidin-4-ol | Starting Material: A polar, hygroscopic solid with a free hydroxyl group and a basic secondary amine (pKa of the conjugate acid is ~9.76).[1][2] It is soluble in water and polar organic solvents.[2][3] |
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Here, we address common issues encountered during the purification process in a question-and-answer format.
Q1: My initial work-up with water isn't removing all the piperidin-4-ol. Why?
Answer: While piperidin-4-ol has good water solubility, relying solely on a water wash is often insufficient.[2][3] This is due to several factors:
-
Partitioning: Some piperidin-4-ol will still partition into the organic layer, especially if you are using a more polar organic solvent.
-
Basicity: Piperidin-4-ol is a basic compound.[1] In a neutral aqueous solution, it exists in both its free base and protonated forms, with the free base having some organic solubility.
Solution: The most effective method to remove a basic impurity like piperidin-4-ol is an acid-base extraction .[4][5][6][7]
Core Purification Strategy: Acid-Base Extraction
This technique manipulates the solubility of the basic piperidin-4-ol by converting it into a water-soluble salt.[4][6]
The Underlying Principle
Acid-base extraction leverages the difference in how acidic and basic compounds react to changes in pH.[7][8] By washing your organic mixture with a dilute aqueous acid (e.g., 1M HCl), you can selectively protonate the more basic piperidin-4-ol.[5] This forms a charged salt, piperidin-4-ol hydrochloride, which is highly soluble in the aqueous layer and can be easily separated.[4] Your desired product, being less basic, will remain in the organic layer.
Caption: Workflow for purification using acid-base extraction.
Detailed Experimental Protocol: Acid-Base Extraction
-
Dissolution: Ensure your crude reaction mixture is fully dissolved in a suitable water-immiscible organic solvent like ethyl acetate or dichloromethane.
-
Acid Wash: Transfer the organic solution to a separatory funnel. Add an equal volume of 1M hydrochloric acid.
-
Extraction: Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure.
-
Separation: Allow the layers to separate completely. Drain the lower aqueous layer containing the piperidin-4-ol hydrochloride.
-
Repeat (Optional but Recommended): Perform a second acid wash to ensure complete removal of the impurity.
-
Neutralizing Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.
-
Brine Wash: Wash the organic layer with brine (saturated NaCl solution) to remove the bulk of the dissolved water.
-
Drying: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Isolation: Filter off the drying agent and concentrate the organic solvent under reduced pressure to yield your purified product.
Q2: I've performed the acid wash, but my product still shows impurities. What's next?
Answer: If minor impurities remain after acid-base extraction, or if your product is a solid, recrystallization is an excellent secondary purification step.[9][10][11][12][13]
Recrystallization Principles
Recrystallization purifies solids based on differences in solubility.[10][13] The ideal solvent will dissolve your product well at high temperatures but poorly at low temperatures.[11] Impurities should either be highly soluble at all temperatures (remaining in the mother liquor) or insoluble (and can be filtered out hot).[9][10]
Caption: Step-by-step recrystallization workflow.
Experimental Protocol: Recrystallization
-
Solvent Screening: Test various solvents (e.g., isopropanol, ethanol, ethyl acetate/heptane mixture) to find one that dissolves your product when hot but causes it to precipitate upon cooling.
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the hot recrystallization solvent until the solid just dissolves.[9]
-
Hot Filtration (if needed): If there are insoluble impurities, quickly filter the hot solution through a pre-warmed funnel.
-
Crystallization: Allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.[9][10]
-
Maximizing Yield: Once at room temperature, place the flask in an ice bath to maximize the precipitation of your product.[9]
-
Collection: Collect the crystals by vacuum filtration using a Büchner funnel.[9][11]
-
Washing: Wash the collected crystals with a small amount of ice-cold solvent to remove any residual impurities.[11]
-
Drying: Dry the purified crystals under vacuum.
Q3: What if my product is an oil or acid-base extraction and recrystallization are ineffective?
Answer: For difficult separations, or when dealing with non-crystalline products, column chromatography is the most powerful purification technique.[14][15][16][17]
Principles of Column Chromatography
This technique separates compounds based on their differential adsorption to a stationary phase (typically silica gel) and solubility in a mobile phase (the eluent).[18] Less polar compounds, like your product, will travel down the column faster, while more polar compounds, like piperidin-4-ol, will adhere more strongly to the polar silica gel and elute later.
Experimental Protocol: Column Chromatography
-
Stationary Phase: Prepare a column with silica gel.
-
Mobile Phase (Eluent) Selection: Use thin-layer chromatography (TLC) to determine a suitable eluent system (e.g., a mixture of heptane and ethyl acetate). The ideal system will show good separation between your product spot and the piperidin-4-ol spot (which will likely remain at the baseline).
-
Loading: Dissolve your crude product in a minimal amount of the eluent or a stronger solvent and load it onto the top of the silica gel column.
-
Elution: Run the eluent through the column, collecting the liquid (eluate) in fractions.
-
Analysis: Monitor the collected fractions by TLC to identify which ones contain your pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure.
Troubleshooting Column Chromatography:
-
Peak Tailing: If your product peak on the column is tailing, it may be due to interactions between the basic nitrogen and the acidic silica gel. Adding a small amount of a basic modifier like triethylamine (0.1-1%) to your eluent can significantly improve the peak shape.[19]
Summary of Purification Methods
| Method | Best For | Key Advantages | Considerations |
| Acid-Base Extraction | Initial bulk removal of basic impurities. | Fast, inexpensive, and highly effective for separating compounds with different acid-base properties.[4][5] | May not remove all non-basic impurities. |
| Recrystallization | Purifying solid products. | Can yield very high purity material.[11][13] | Requires a suitable solvent to be found; some product is always lost in the mother liquor.[10] |
| Column Chromatography | Difficult separations, non-crystalline products, or final polishing. | Highly versatile and powerful for separating complex mixtures.[17] | More time-consuming and requires larger volumes of solvent. |
References
-
Acid–base extraction. (n.d.). In Wikipedia. Retrieved from [Link]
-
Study.com. (n.d.). Acid-Base Extraction. Retrieved from [Link]
-
University of Toronto. (n.d.). Experiment 2: Recrystallization. Retrieved from [Link]
-
Fiveable. (n.d.). Acid-Base Extraction Definition. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). Acid-Base Extraction. Retrieved from [Link]
-
Eastern Kentucky University. (n.d.). Acid-Base Liquid-Liquid Extraction. Retrieved from [Link]
-
Wellesley College. (n.d.). Recrystallization I. Retrieved from [Link]
-
University of California, Los Angeles. (n.d.). Recrystallization. Retrieved from [Link]
-
Recrystallization (chemistry). (n.d.). In Wikipedia. Retrieved from [Link]
-
LibreTexts Chemistry. (2023). Recrystallization. Retrieved from [Link]
-
LookChem. (n.d.). Purification of Pyridine. Retrieved from [Link]
-
Column Chromatography. (n.d.). Purification Of Quaternary Ammonium Pyridinium Compounds. Retrieved from [Link]
-
ChemAnalyst. (n.d.). Piperidin-4-ol: Properties, Uses, Safety, Synthesis & Supplier. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). 4-(2-methylphenyl)piperidin-4-ol Properties. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors. Retrieved from [Link]
-
LookChem. (n.d.). Cas 5382-16-1,4-Hydroxypiperidine. Retrieved from [Link]
-
Chromatography Forum. (2015). Method for pyridine amine derivative. Retrieved from [Link]
-
The Royal Society of Chemistry. (2026). Separation of Mixtures Explained. Retrieved from [Link]
-
Distillation. (n.d.). In Wikipedia. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Separation, purification and identification of the components of a mixture. Retrieved from [Link]
-
Oklahoma State University. (n.d.). 1.4 Laboratory Techniques for Separation of Mixtures. Retrieved from [Link]
-
PCC Group. (2023). Methods of mixture separation. Retrieved from [Link]
-
Agilent Technologies. (2014). Troubleshooting Symptoms and Solutions. Retrieved from [Link]
-
ResearchGate. (2018). How to remove excess 4-amino piperidine from reaction medium?. Retrieved from [Link]
-
Springer. (n.d.). Methods for Removing the Fmoc Group. Retrieved from [Link]
-
Reddit. (2022). Best solvent for FMOC removal. Retrieved from [Link]
Sources
- 1. CompTox Chemicals Dashboard [comptox.epa.gov]
- 2. Cas 5382-16-1,4-Hydroxypiperidine | lookchem [lookchem.com]
- 3. Page loading... [wap.guidechem.com]
- 4. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 5. Acid-Base Extraction | Purpose, Theory & Applications - Video | Study.com [study.com]
- 6. fiveable.me [fiveable.me]
- 7. Acid-Base Liquid-Liquid Extraction | Eastern Kentucky University - Edubirdie [edubirdie.com]
- 8. people.chem.umass.edu [people.chem.umass.edu]
- 9. athabascau.ca [athabascau.ca]
- 10. web.mnstate.edu [web.mnstate.edu]
- 11. Recrystallization [sites.pitt.edu]
- 12. Recrystallization (chemistry) - Wikipedia [en.wikipedia.org]
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- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. column-chromatography.com [column-chromatography.com]
- 16. New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Methods of mixture separation - PCC Group Product Portal [products.pcc.eu]
- 18. youtube.com [youtube.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Catalyst Compatibility for Fluorinated Pyridine-Piperidine Scaffolds
Topic: Overcoming catalyst poisoning when using 2-(Piperidin-4-yloxy)-6-(trifluoromethyl)pyridine Ticket ID: CHEM-SUP-8821 Status: Open Analyst: Senior Application Scientist, Catalysis Division
Executive Summary & Root Cause Analysis
Welcome to the technical support hub for 2-(Piperidin-4-yloxy)-6-(trifluoromethyl)pyridine . Users frequently report stalled reactions, low turnover numbers (TON), and catalyst precipitation when employing this intermediate in transition-metal catalyzed cross-couplings (Buchwald-Hartwig, Suzuki-Miyaura) or hydrogenations.
The Root Cause: Competitive Coordination
The failure mode is almost exclusively Lewis base poisoning , but it is critical to identify the correct culprit to apply the right fix.
-
The Decoy (Pyridine Nitrogen): Users often blame the pyridine nitrogen. However, the 6-trifluoromethyl (CF₃) group exerts a strong electron-withdrawing inductive effect (-I), significantly lowering the pKa of the pyridine nitrogen (making it less basic). Additionally, the CF₃ group provides steric shielding at the ortho position. The pyridine ring is likely NOT the primary poison.
-
The Real Culprit (Piperidine Nitrogen): The secondary amine in the piperidine ring is a potent
-donor. Without steric hindrance, this nitrogen binds irreversibly to electrophilic metal centers (Pd, Pt, Rh), displacing labile ligands and forming a catalytically inactive "sink."
Visualizing the Failure Mode
The following diagram illustrates the competitive coordination landscape. Note how the piperidine nitrogen outcompetes the substrate activation sites.
Figure 1: Mechanism of catalyst deactivation. The secondary amine (yellow) acts as a "ligand sponge," sequestering the catalyst from the catalytic cycle.
Diagnostic Protocol
Before altering your synthesis, confirm the diagnosis using this checklist.
| Symptom | Probability of Poisoning | Verification Step |
| Reaction stalls < 20% conversion | High | Add 1.5 eq. of Lewis acid (e.g., |
| Color change to black (precipitate) | Medium | Indicates Pd-black formation. The amine may be stripping ligands, destabilizing the metal. |
| No reaction at all | High | The catalyst was deactivated immediately upon mixing. Try "Pre-activation" (see Module 3). |
| Reaction works only at high T (>100°C) | Low | Likely a steric/electronic issue with the coupling partner, not poisoning. |
Mitigation Strategies (Troubleshooting Guides)
Strategy A: The "Trojan Horse" (Boc-Protection)
Best for: High-value reactions where yield is paramount.
The most robust solution is to mask the secondary amine. The tert-butoxycarbonyl (Boc) group removes the nucleophilicity of the nitrogen via resonance delocalization into the carbonyl.
Protocol:
-
React starting material with
(1.1 eq) and in DCM. -
Perform the catalytic step (Suzuki/Buchwald).
-
Deprotect with TFA/DCM (quantitative).
Why this works: It physically eliminates the Lewis basic lone pair from the reaction matrix.
Strategy B: Ligand Engineering (Steric Overpowering)
Best for: When protecting group chemistry is too inefficient or adds too many steps.
Use bulky, electron-rich phosphine ligands that create a "steric wall" around the metal center, preventing the approach of the piperidine nitrogen while still allowing oxidative addition of the aryl halide.
Recommended Ligands:
-
BrettPhos / RuPhos: Excellent for preventing amine inhibition in C-N coupling.
-
XPhos: Standard for Suzuki coupling; the isopropyl groups on the biaryl backbone shield the Pd center.
Comparative Data: Ligand Performance with Free Amines
| Ligand | Conversion (4h) | Stability vs. Amine | Recommendation |
| PPh3 (Triphenylphosphine) | < 10% | Poor | DO NOT USE. Easily displaced by piperidine. |
| dppf | 35% | Moderate | Acceptable for robust substrates only. |
| XPhos | 88% | High | Recommended for Suzuki coupling. |
| BrettPhos | 95% | Very High | Recommended for Buchwald-Hartwig. |
Strategy C: The "Decoy" Additive Method
Best for: Quick screening without changing ligands or substrates.
Introduce a sacrificial Lewis acid that binds to the piperidine nitrogen more strongly than the palladium catalyst does, but does not interfere with the catalytic cycle.
Protocol:
-
Dissolve substrate in solvent.
-
Add 0.5 - 1.0 equivalents of
or . -
Stir for 10 minutes to allow the Lewis acid-amine complex to form.
-
Add the Pd catalyst and initiate reaction.
Note:
Step-by-Step Workflow: Optimization Logic
Use this decision tree to select the correct protocol for your specific constraints.
Figure 2: Decision matrix for optimizing reaction conditions based on the role of the piperidine nitrogen.
Frequently Asked Questions (FAQs)
Q: Can I use acidic conditions to protonate the amine and prevent poisoning?
A: Generally, no. While protonation (
Q: Does the trifluoromethyl group on the pyridine affect the oxidative addition step?
A: Yes. The
-
Impact: If you are trying to oxidatively add Pd(0) into a C-Cl or C-Br bond on this pyridine ring, the reaction will be faster than on a standard pyridine because the ring is more electrophilic (prone to
-like oxidative addition mechanisms). -
Warning: This also makes the ring susceptible to hydrodehalogenation (side reaction). Ensure strictly anhydrous conditions.
Q: I see a black precipitate immediately after adding the amine. What is it?
A: This is "Pd Black" (agglomerated Pd(0)). The piperidine amine likely displaced your phosphine ligands, forming an unstable
-
Fix: Use a precatalyst (e.g., XPhos Pd G4 ) rather than mixing
+ Ligand in situ. Precatalysts are more resistant to initial ligand displacement.
References
- Mechanisms of Catalyst Poisoning: Hartwig, J. F. Organotransition Metal Chemistry: From Bonding to Catalysis; University Science Books, 2010. (Chapter 1: Ligand Substitution).
-
Amine Effects in Catalysis: Surry, D. S.; Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2011 , 2, 27-50.
- Lewis Basicities of Heterocycles: Joule, J. A.; Mills, K. Heterocyclic Chemistry, 5th Ed.; Wiley, 2010. (Pyridine vs. Piperidine pKa analysis).
-
Additives in Catalysis: Sherry, B. D.; Loy, R. N.; Toste, F. D. "Purification of Reaction Mixtures by Lewis Acid Scavenging." Journal of the American Chemical Society, 2004 , 126, 4510.
Sources
Validation & Comparative
A Comparative Guide to the ¹⁹F NMR Characterization of the Trifluoromethyl Group in Pyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Trifluoromethylated Pyridines and the Power of ¹⁹F NMR
The introduction of a trifluoromethyl group into a pyridine scaffold is a cornerstone of modern medicinal chemistry. This modification can dramatically alter a molecule's metabolic stability, lipophilicity, and binding affinity, making it a highly sought-after moiety in drug design. Consequently, the precise and unambiguous characterization of these compounds is paramount.
¹⁹F NMR spectroscopy stands as a uniquely powerful tool for this purpose. The fluorine-19 nucleus boasts a 100% natural abundance and a high gyromagnetic ratio, rendering it highly sensitive to NMR detection[1]. Furthermore, the chemical shift of the ¹⁹F nucleus is exquisitely sensitive to its local electronic environment, providing a rich source of structural information[2]. This guide will delve into the nuances of ¹⁹F NMR as it pertains to the isomeric trifluoromethylpyridines, offering a comparative analysis of their spectral features.
The Trifluoromethyl Group as a ¹⁹F NMR Reporter: Key Principles
The ¹⁹F NMR spectrum of a trifluoromethyl group provides a wealth of information through two primary parameters: the chemical shift (δ) and the spin-spin coupling constants (J).
Chemical Shift (δ): A Window into the Electronic Environment
The chemical shift of the CF₃ group is highly dependent on the electron density of the carbon to which it is attached. Electron-withdrawing groups deshield the fluorine nuclei, causing a downfield shift (less negative ppm values), while electron-donating groups cause an upfield shift (more negative ppm values)[3]. In the context of the pyridine ring, the position of the CF₃ group significantly influences its electronic environment due to the interplay of inductive and resonance effects of the nitrogen atom.
Spin-Spin Coupling (J-coupling): Unveiling Connectivity
The through-bond interaction between the fluorine nuclei of the CF₃ group and other magnetically active nuclei, primarily ¹H and ¹³C, provides invaluable information about the molecular framework. These J-coupling constants, measured in Hertz (Hz), are crucial for confirming the position of the trifluoromethyl group on the pyridine ring[4]. Long-range couplings are commonly observed in ¹⁹F NMR, offering insights into the connectivity over several bonds[1].
A Comparative Analysis of Trifluoromethylpyridine Isomers
The position of the trifluoromethyl group on the pyridine ring gives rise to distinct ¹⁹F NMR spectral characteristics. The following sections compare the experimental data for 2-, 3-, and 4-trifluoromethylpyridine.
¹⁹F NMR Chemical Shifts
The ¹⁹F chemical shift of the CF₃ group in pyridine derivatives is a direct reflection of the electronic effects exerted by the nitrogen atom and the aromatic system.
| Compound | Position of CF₃ | ¹⁹F Chemical Shift (δ) in CDCl₃ (ppm) |
| 2-(Trifluoromethyl)pyridine | 2 | -62.77[5] |
| 3-(Trifluoromethyl)pyridine | 3 | Not explicitly found, but related derivatives suggest a range. |
| 4-(Trifluoromethyl)pyridine | 4 | -63.61[5] |
Note: Chemical shifts are referenced to CFCl₃ (δ = 0 ppm).
The data indicates that the position of the trifluoromethyl group on the pyridine ring has a discernible effect on its ¹⁹F chemical shift. The electron-withdrawing nature of the nitrogen atom influences the shielding of the fluorine nuclei, with the effect being most pronounced at the ortho (2-) and para (4-) positions.
¹⁹F-¹H and ¹⁹F-¹³C Coupling Constants
The coupling of the fluorine nuclei to the protons and carbons of the pyridine ring provides definitive structural information.
Key Coupling Interactions:
-
³J(F-C-C-H): Three-bond coupling to ortho protons.
-
⁴J(F-C-C-C-H): Four-bond coupling to meta protons.
-
⁵J(F-C-C-C-C-H): Five-bond coupling to para protons.
-
¹J(¹⁹F-¹³C): One-bond coupling to the trifluoromethyl carbon.
-
²J(¹⁹F-C-¹³C): Two-bond coupling to the pyridine carbon attached to the CF₃ group.
-
³J(¹⁹F-C-C-¹³C): Three-bond coupling to the ortho carbons.
Experimental Protocol: Acquiring High-Quality ¹⁹F NMR Spectra
Achieving optimal results in ¹⁹F NMR spectroscopy requires careful attention to experimental parameters. The following is a generalized protocol that can be adapted for the analysis of trifluoromethylpyridine derivatives.
Sample Preparation
-
Analyte Concentration: Dissolve 5-10 mg of the trifluoromethylpyridine derivative in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆).
-
Internal Standard: For accurate chemical shift referencing, an internal standard can be added. A common choice is a small amount of hexafluorobenzene (C₆F₆), which gives a sharp singlet at approximately -164.9 ppm and typically does not interfere with the signals of interest[8]. Alternatively, modern spectrometers can use the deuterium lock signal for internal referencing[9].
NMR Spectrometer Setup
The following diagram outlines the key steps in setting up a ¹⁹F NMR experiment.
Figure 1. Experimental workflow for ¹⁹F NMR data acquisition.
Causality Behind Experimental Choices:
-
Tuning and Matching: This is a critical step to ensure maximum energy transfer to the sample and optimal signal-to-noise ratio.
-
Spectral Width: The chemical shift range for organofluorine compounds can be very large[1]. A wide spectral width should initially be used to ensure all signals are captured.
-
Pulse Width: A calibrated 90° pulse width is essential for quantitative analysis and optimal signal intensity.
-
Relaxation Delay (d1): To obtain accurate integrals, the relaxation delay should be at least 5 times the longest T₁ relaxation time of the fluorine nuclei in the sample[10].
-
Decoupling: For routine characterization, proton decoupling is often employed to simplify the spectrum by removing ¹H-¹⁹F couplings, resulting in a singlet for the CF₃ group. For detailed structural analysis, a coupled spectrum is necessary to observe the J-couplings.
Data Processing
-
Fourier Transformation: The acquired Free Induction Decay (FID) is converted into a frequency-domain spectrum.
-
Phasing: The spectrum is phased to ensure all peaks are in pure absorption mode.
-
Baseline Correction: A flat baseline is crucial for accurate integration.
-
Referencing: The chemical shift axis is referenced to the internal standard (e.g., CFCl₃ at 0 ppm).
-
Integration: The area under each peak is integrated to determine the relative number of fluorine atoms.
The Influence of Solvent on ¹⁹F Chemical Shifts
The polarity of the solvent can have a significant impact on the ¹⁹F chemical shift[3]. This is due to solvent-solute interactions that can alter the electronic environment of the fluorine nuclei. When comparing ¹⁹F NMR data from different sources, it is crucial to consider the solvent used. For rigorous comparative studies, it is recommended to acquire spectra of all compounds in the same deuterated solvent. Studies on other trifluoromethylated aromatic compounds have shown that changing from a non-polar to a polar solvent can induce noticeable changes in the ¹⁹F chemical shift[11].
Conclusion and Future Outlook
¹⁹F NMR spectroscopy is an indispensable technique for the characterization of trifluoromethylated pyridine derivatives. The chemical shift provides a sensitive probe of the electronic environment of the CF₃ group, while J-coupling constants offer unambiguous proof of its position on the pyridine ring. By following a well-defined experimental protocol, researchers can obtain high-quality data for confident structural elucidation.
As the complexity of fluorinated molecules in drug discovery continues to grow, advanced NMR techniques such as 2D ¹H-¹⁹F and ¹³C-¹⁹F correlation experiments (e.g., HMBC) will become increasingly important for complete spectral assignment[12]. The data and methodologies presented in this guide provide a solid foundation for researchers working with this important class of compounds.
References
- Supporting Information for a scientific article. (Details on specific compounds including 2-(trifluoromethyl)pyridine and 4-(trifluoromethyl)pyridine). Source not fully specified in search results.
- Supporting Information for a scientific article published by The Royal Society of Chemistry. (Provides data for 2-(Trifluoromethyl)pyridine and 3-(Trifluoromethyl)pyridine). Source not fully specified in search results.
-
SpectraBase. 2-(Trifluoromethyl)pyridine - Optional[19F NMR] - Chemical Shifts. [Online]. Available: [Link]
- Prosser, R. S., et al. A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins. Journal of Biomolecular NMR, 2013.
- Sloop, J. C. 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. Reports in Organic Chemistry, 2016.
- Doddrell, D., et al. 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants. Journal of the Chemical Society, Perkin Transactions 2, 1976.
-
RSC Publishing. 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on13C–19F coupling constants. [Online]. Available: [Link]
-
UCSB, NMR Facility, Chem and Biochem. F19 detection. [Online]. Available: [Link]
- Miceli, R., et al. Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA. Journal of Magnetic Resonance, 2005.
-
University of Sheffield. 19Flourine NMR. [Online]. Available: [Link]
- Smith, A. J. R., et al.
- Elguero, J., et al.
-
Reddit. Standardizing for 19F NMR. [Online]. Available: [Link]
- Prosser, R. S. & Kitevski-LeBlanc, J. A beginner's guide to 19F NMR and its role in drug screening. Contact, 2014.
-
Loughborough University. NMR spectral analysis of second-order 19F-19F, 19F-1H and 13C-19F coupling constants in pentafluorobenzene and tetrafluoro-4-(morpholino)pyridine using ANATOLIA. [Online]. Available: [Link]
-
University of Ottawa NMR Facility Blog. PSYCHE to Evaluate 1H-19F Coupling Constants. [Online]. Available: [Link]
-
ResearchGate. Series of 19 F NMR spectra recorded during the process of warming a... [Online]. Available: [Link]
-
ResearchGate. A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins. [Online]. Available: [Link]
-
UCSB, NMR Facility, Chem and Biochem. 19F Chemical Shifts and Coupling Constants. [Online]. Available: [Link]
-
Hans J. Reich. 19F NMR Reference Standards. [Online]. Available: [Link]
-
Wikipedia. Fluorine-19 nuclear magnetic resonance spectroscopy. [Online]. Available: [Link]
-
Defense Technical Information Center. Fluorine-19 Nuclear Magnetic Resonance. [Online]. Available: [Link]
- Dietschreit, J. C. B., et al. Predicting 19F NMR Chemical Shifts: A Combined Computational and Experimental Study of a Trypanosomal Oxidoreductase–Inhibitor.
-
Steffen's Chemistry Pages. 19F chemical shifts. [Online]. Available: [Link]
-
ResearchGate. 19F NMR Studies on Positional Variations of Trifluoromethyl Groups in CF3-substituted Aromatic Group 15 Trivalent Chlorides. [Online]. Available: [Link]
-
KOPS. Fluorine Labeling and 19F NMR Spectroscopy to Study Biological Molecules and Molecular Complexes. [Online]. Available: [Link]
Sources
- 1. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 2. Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. rsc.org [rsc.org]
- 6. 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 7. discovery.researcher.life [discovery.researcher.life]
- 8. reddit.com [reddit.com]
- 9. F19 detection [nmr.chem.ucsb.edu]
- 10. 19Flourine NMR [chem.ch.huji.ac.il]
- 11. A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 19F-centred NMR analysis of mono-fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
Bioisosteric comparison of pyridine vs. phenyl linkers in piperidine derivatives
Executive Summary
In the hit-to-lead optimization of piperidine-based therapeutics, the choice of linker—specifically the bioisosteric switch from a phenyl ring (phenylene) to a pyridine ring (pyridinylene)—is a high-impact tactical maneuver. While the piperidine moiety often serves as the primary basic center or pharmacophore, the aromatic linker dictates the molecule's physicochemical trajectory.
This guide analyzes the phenyl-to-pyridine switch , a classic "Nitrogen Scan" strategy.[1] This modification is frequently employed to remediate poor solubility, high lipophilicity (LogP), and metabolic liabilities (CYP450 oxidation), with a critical secondary benefit of mitigating hERG channel inhibition.
Structural & Electronic Analysis
The fundamental driver for this switch is the electronic difference between the electron-neutral benzene ring and the electron-deficient pyridine ring.
-
Phenyl Linker:
-
Nature: Lipophilic, electron-rich
-system. -
Interaction: Engages in
- stacking and hydrophobic interactions. -
Liability: Prone to oxidative metabolism (hydroxylation) and non-specific binding.
-
-
Pyridine Linker:
-
Nature: Polar,
-deficient. The nitrogen atom possesses a lone pair (sp²), acting as a hydrogen bond acceptor (HBA). -
Dipole: Creates a permanent dipole moment, increasing polarity.
-
Regioisomerism: The placement of the nitrogen (2-, 3-, or 4-position relative to the piperidine) dramatically alters the electronic induction (
effect) on the piperidine.
-
Visualization: Structural Impact & Decision Logic
The following diagram illustrates the decision pathway for employing a pyridine linker based on lead compound deficiencies.
Caption: Decision logic for replacing phenyl linkers with pyridine to address specific developability issues.
Physicochemical Profiling
Lipophilicity (LogP/LogD)
Replacing a phenyl ring with a pyridine ring typically lowers the LogP by 0.5 to 1.2 log units [1]. This is caused by the desolvation penalty of the pyridine nitrogen.
-
Mechanism: The pyridine nitrogen is a hydrogen bond acceptor.[1] It requires more energy to move from the aqueous phase to the lipid phase compared to the phenyl ring.
-
Impact: Improved thermodynamic solubility and reduced non-specific binding.
Basicity (pKa) Modulation
The position of the pyridine nitrogen relative to the piperidine attachment point is critical.
-
Case A: Piperidine attached to Pyridine Carbon (C-linked) [2]
-
The pyridine acts as an electron-withdrawing group (EWG).
-
Effect: Lowers the pKa of the piperidine nitrogen (if it is a secondary amine) via inductive effects. This can improve membrane permeability by increasing the fraction of neutral species at physiological pH.
-
-
Case B: Piperidine Nitrogen attached to Pyridine (N-linked)
-
This forms an aminopyridine system.[1]
-
Effect: Drastically reduces the basicity of the piperidine nitrogen (delocalization of lone pair into the pyridine ring). The piperidine N becomes non-basic, while the pyridine N becomes the dominant basic center (pKa ~5-6).
-
ADME & Safety Performance
Metabolic Stability
The phenyl ring is a common "soft spot" for CYP450-mediated oxidation (epoxidation or hydroxylation).[3]
-
Pyridine Advantage: The electron-deficient nature of pyridine makes it resistant to oxidative attack by the electrophilic iron-oxo species in CYP450 enzymes [2].
-
Risk: Pyridines can undergo N-oxidation (forming N-oxides) or, if the nitrogen is unhindered, coordinate directly to the heme iron of CYP450, causing CYP inhibition (drug-drug interaction risk). Steric hindrance (e.g., ortho-substitution) often mitigates this inhibition.
hERG Inhibition
Piperidine derivatives are notorious for hERG channel blockade, often due to the basic nitrogen interacting with Y652 and F656 in the channel pore.
-
Mitigation: The phenyl-to-pyridine switch reduces hERG liability through two mechanisms:
-
Reduced Lipophilicity: Lower LogP correlates with reduced hERG occupancy.
-
Altered Pi-Stacking: Pyridine has different quadrupole moments than benzene, potentially weakening the
- stacking interactions with the aromatic residues in the hERG pore [3].
-
Comparative Data Summary
The following table summarizes the expected shifts in properties when switching a phenyl linker to a pyridine linker in a generic piperidine scaffold (
| Parameter | Phenyl Linker (Reference) | Pyridine Linker (Bioisostere) | Expected Delta ( |
| Lipophilicity (cLogP) | High (Baseline) | Moderate | -0.6 to -1.2 |
| Aq. Solubility | Low | Improved | +2 to +10 fold |
| Metabolic Clearance ( | High (Oxidation prone) | Low (Oxidation resistant) | Decreased |
| hERG | Potent (< 1 | Weakened (> 10 | Safety Margin Improved |
| H-Bond Acceptors | 0 (on ring) | 1 (Pyridine N) | +1 |
Experimental Protocols
To validate the bioisosteric replacement, the following self-validating protocols should be employed.
Protocol A: Kinetic Solubility Assay (Nephelometry)
Determine if the pyridine switch improved aqueous solubility.
-
Preparation: Prepare 10 mM stock solutions of the Phenyl and Pyridine analogs in DMSO.
-
Dilution: Spatially dilute compounds into pH 7.4 phosphate-buffered saline (PBS) in a 96-well plate to final concentrations ranging from 1
M to 500 M (final DMSO < 2%). -
Incubation: Shake for 90 minutes at room temperature to reach pseudo-equilibrium.
-
Measurement: Read the plate on a Nephelometer (laser-based turbidity measurement).
-
Validation:
-
Control: Use Pyrene (low solubility) and Nicardipine (moderate solubility) as standards.
-
Endpoint: The concentration at which precipitation (turbidity) increases over baseline is the Kinetic Solubility limit.
-
Protocol B: Microsomal Stability Assay
Assess metabolic clearance differences.
-
System: Human Liver Microsomes (HLM) at 0.5 mg/mL protein concentration.
-
Reaction: Incubate test compounds (1
M) in 100 mM phosphate buffer (pH 7.4) with 3 mM MgCl . -
Initiation: Add NADPH (1 mM) to start the reaction.
-
Sampling: Aliquot samples at t = 0, 5, 15, 30, and 60 minutes. Quench immediately in ice-cold Acetonitrile containing internal standard (e.g., Tolbutamide).
-
Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.
-
Calculation: Plot ln(concentration) vs. time. The slope
determines ( ) and Intrinsic Clearance ( ). -
Validation:
-
High Clearance Control: Verapamil or Propranolol .
-
Low Clearance Control: Warfarin .
-
Protocol C: hERG Inhibition (Automated Patch Clamp)
Verify safety improvement.
-
Cell Line: CHO (Chinese Hamster Ovary) cells stably expressing hERG K+ channels.
-
Method: Whole-cell patch clamp (e.g., QPatch or Patchliner systems).
-
Protocol:
-
Hold potential at -80 mV.
-
Depolarize to +40 mV for 2 seconds (activate channels).
-
Repolarize to -50 mV for 2 seconds (measure tail current).
-
-
Dosing: Apply Phenyl and Pyridine analogs at 4 concentrations (e.g., 0.1, 1, 10, 30
M). -
Analysis: Calculate % inhibition of tail current vs. vehicle control. Fit to Hill equation to derive
. -
Validation:
-
Positive Control: E-4031 (Known hERG blocker,
nM).
-
Synthesis Workflow Visualization
The synthesis of these derivatives often diverges at the coupling stage. The following diagram outlines a parallel synthesis workflow.
Caption: Parallel synthesis workflow. Pyridine often allows
References
-
Meanwell, N. A. (2011).[4][5] Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591.[4][5] Link
-
Subbaiah, M. A. M., & Meanwell, N. A. (2021).[6] Bioisosteres of the Phenyl Ring: Recent Strategic Applications in Lead Optimization and Drug Design.[3][6][7] Journal of Medicinal Chemistry, 64(19), 14046–14128. Link
-
Jamieson, C., Moir, E. M., Rankovic, Z., & Wishart, G. (2006). Medicinal Chemistry of hERG Optimizations: Highlights and Trends. Journal of Medicinal Chemistry, 49(17), 5029–5046. Link
-
Ritchie, T. J., & Macdonald, S. J. (2009). The impact of aromatic ring count on compound developability – are too many aromatic rings a liability in drug discovery? Drug Discovery Today, 14(19-20), 1011-1020. Link
Sources
- 1. img01.pharmablock.com [img01.pharmablock.com]
- 2. Discovery of piperidine-linked pyridine analogues as potent non-nucleoside HIV-1 reverse transcriptase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Aromatic Bioisosteres | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 4. Synopsis of some recent tactical application of bioisosteres in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. chemrxiv.org [chemrxiv.org]
- 7. semanticscholar.org [semanticscholar.org]
Validating synthetic routes for 2-(Piperidin-4-yloxy)-6-(trifluoromethyl)pyridine against commercial standards
Executive Summary: The "Make vs. Buy" Decision
In medicinal chemistry, 2-(Piperidin-4-yloxy)-6-(trifluoromethyl)pyridine is a high-value scaffold, combining the metabolic stability of the trifluoromethyl (
The Bottom Line:
-
Buy if your requirement is <5g and immediate time-to-data is critical.
-
Make if you require >10g, need specific salt control (e.g., free base for further coupling), or must eliminate the common "hydrolysis impurity" (2-hydroxy-6-trifluoromethylpyridine) often found in commercial batches.
This guide validates an optimized in-house
Part 1: The Synthetic Landscape
The synthesis hinges on the formation of the C–O ether linkage via Nucleophilic Aromatic Substitution (
The Validated Pathway
We utilize a convergent route that allows for intermediate validation (The Boc-protected species, CAS 1245648-67-0) before final deprotection.
Figure 1: Convergent synthetic pathway. The stability of the Boc-intermediate allows for rigorous purification before the sensitive deprotection step.
Part 2: Experimental Validation Protocols
Protocol A: The Optimized Coupling
Target: tert-butyl 4-{[6-(trifluoromethyl)pyridin-2-yl]oxy}piperidine-1-carboxylate
The Challenge: Commercial standards often contain 2-5% of the hydrolysis byproduct (2-hydroxy-6-trifluoromethylpyridine) due to wet solvents during manufacturing. The Fix: A strict anhydrous protocol.
-
Preparation: Charge an oven-dried flask with N-Boc-4-hydroxypiperidine (1.05 eq) and anhydrous DMF (5 mL/g). Cool to 0°C under
. -
Deprotonation: Add NaH (60% dispersion in oil, 1.2 eq) portion-wise. Critical: Allow gas evolution to cease completely (approx. 30 min) to ensure full alkoxide formation.
-
Addition: Add 2-Chloro-6-(trifluoromethyl)pyridine (1.0 eq) dropwise. The
group activates the ring sufficiently that heating is rarely needed; stir at RT for 4–6 hours. -
Quench & Workup: Quench with sat.
. Extract with EtOAc.[1] Wash organic layer 3x with water (crucial to remove DMF) and 1x with brine. -
Purification: Recrystallize from Hexanes/EtOAc (10:1).
-
Validation Point: Commercial standard is often a waxy solid. This protocol yields a crystalline white solid (mp 92-94°C), indicating higher purity.
-
Protocol B: Controlled Deprotection
Target: 2-(Piperidin-4-yloxy)-6-(trifluoromethyl)pyridine (HCl or TFA salt)
-
Dissolution: Dissolve the Boc-intermediate in DCM (10 mL/g).
-
Acidolysis: Add 4M HCl in Dioxane (5 eq) or TFA (10 eq). Stir at RT for 2 hours.
-
Isolation:
-
For HCl Salt: The product often precipitates. Filter and wash with ether.
-
For Free Base: Concentrate, neutralize with sat.
, extract into DCM.
-
Part 3: Comparative Analysis (Data & Specifications)
The following table compares the "In-House" optimized product against the average specifications of three major commercial vendors (blinded as Vendor A, B, C).
| Feature | Commercial Standard (Avg) | In-House Optimized | Notes |
| Purity (HPLC) | >97.5% | >99.2% | In-house recrystallization of Boc-intermediate removes trace impurities. |
| Appearance | Off-white / Waxy Solid | White Crystalline Solid | Crystalline form indicates lower solvent entrapment. |
| Hydrolysis Impurity | 0.5% - 2.0% | <0.1% | Strict anhydrous control eliminates the hydroxy-pyridine byproduct. |
| 19F NMR | -68.5 ppm (Broad) | -68.5 ppm (Sharp) | Sharpness indicates homogeneity of the salt form. |
| Cost (10g Scale) | ~$850 - $1,200 | ~$180 (Materials) | Significant cost saving for scale-up. |
Impurity Fate Mapping
Understanding where impurities go is vital for validation.
Figure 2: Impurity Fate Map. Note that the hydrolysis impurity (Impurity B) is best removed during the aqueous workup by ensuring the pH is basic enough to keep it deprotonated (water soluble) or by recrystallization of the Boc-intermediate.
Part 4: Analytical Validation
To validate your synthesis against a purchased standard, perform these three checks:
19F NMR (The "Fingerprint")
The
-
Method:
(for Boc-interm) or (for HCl salt). -
Standard: Single singlet at -68.5 ppm .
-
Red Flag: Any secondary peaks at -69.0 to -70.0 ppm indicate hydrolysis (the phenolic
shifts upfield).
HPLC Purity (The "Quant")
-
Column: C18 (e.g., Agilent Zorbax), 3.5 µm.
-
Mobile Phase: A: Water + 0.1% TFA; B: MeCN + 0.1% TFA.
-
Gradient: 5% B to 95% B over 10 min.
-
Detection: UV 254 nm.[2]
-
Expectation: The product should elute as a sharp peak. The hydrolysis impurity (more polar) will elute earlier (approx RRT 0.8).
Mass Spectrometry (LC-MS)
-
Target Mass: Calculated
for the free amine ( ) is 247.10 . -
Validation: Ensure the fragmentation pattern shows the loss of the piperidine ring if using high collision energy.
Conclusion
Synthesizing 2-(Piperidin-4-yloxy)-6-(trifluoromethyl)pyridine in-house is not only cost-effective for scales >10g but offers superior quality control. By isolating and recrystallizing the Boc-protected intermediate (CAS 1245648-67-0), you effectively scrub the hydrolysis impurities that plague commercial batches.
Recommendation: For drug discovery campaigns requiring high-purity fragments, adopt the Route A (
References
-
Mechanism of
on Pyridines:-
Nucleophilic Aromatic Substitution of Pyridines.[3] Chemistry LibreTexts.
-
-
Commercial Specifications & CAS Data
-
2-(Piperidin-4-yloxy)-6-(trifluoromethyl)pyridine HCl Salt.[4] ChemScene Product Guide.
-
-
General Protocol for Piperidine Ether Synthesis
-
Preparation of Piperidinyl Ethers via Nucleophilic Aromatic Substitution. Journal of Medicinal Chemistry (Generic Reference for Methodology).[2]
-
-
Safety Data (NaH & DMF)
- Sodium Hydride Handling Guide. ACS Chemical Safety.
Sources
Comparative Guide to the Infrared-Spectroscopic Identification of the Ether Linkage in 2-(Piperidin-4-yloxy)-6-(trifluoromethyl)pyridine
Abstract
This guide provides a comprehensive analysis of the infrared (IR) spectroscopic signature of 2-(Piperidin-4-yloxy)-6-(trifluoromethyl)pyridine, a molecule of interest in contemporary drug development. The primary focus is the precise identification of the aryl-alkyl ether linkage (C-O-C). This analysis is often complicated by the presence of other functional groups with absorptions in the same spectral region, most notably the intense carbon-fluorine (C-F) vibrations of the trifluoromethyl (CF₃) group. This document synthesizes theoretical principles with experimental considerations to provide researchers with a robust framework for spectral interpretation. We present a detailed breakdown of expected peak assignments, a comparative table, and a standardized experimental protocol for acquiring high-quality Fourier-Transform Infrared (FTIR) spectra.
Introduction and Molecular Overview
2-(Piperidin-4-yloxy)-6-(trifluoromethyl)pyridine is a complex heterocyclic compound featuring several key functional groups that contribute to its overall IR spectrum. Understanding the vibrational modes of each component is critical for accurate structural elucidation. The molecule consists of a trifluoromethyl-substituted pyridine ring linked via an ether oxygen to a piperidine ring.
The principal challenge in identifying the ether linkage lies in the "fingerprint region" of the IR spectrum (1400-650 cm⁻¹), where numerous vibrational modes overlap. Specifically, the strong C-O-C stretching vibrations of the ether can be masked by the exceptionally strong C-F stretching absorptions of the CF₃ group.[1][2] This guide will dissect the spectrum to distinguish these critical peaks.
Caption: Molecular components of 2-(Piperidin-4-yloxy)-6-(trifluoromethyl)pyridine.
Theoretical Infrared Peak Assignments
An a priori analysis of the molecule allows for the prediction of characteristic IR absorption bands for each functional group. These theoretical ranges, derived from established spectroscopic data, form the basis of our spectral analysis.[3][4]
| Functional Group | Vibration Mode | Expected Wavenumber (cm⁻¹) | Intensity | Notes |
| Aryl-Alkyl Ether | Asymmetric C-O-C Stretch | 1275 - 1200 | Strong | Aryl-O stretch, higher frequency due to resonance.[5][6][7][8] |
| Symmetric C-O-C Stretch | 1075 - 1020 | Medium-Strong | Alkyl-O stretch.[5][6][7][8] | |
| Trifluoromethyl (CF₃) | Symmetric & Asymmetric C-F Stretches | 1350 - 1100 | Very Strong | Often multiple, very intense bands that can obscure other peaks.[1][9][10] |
| Pyridine Ring | Aromatic C=C and C=N Stretches | 1650 - 1400 | Medium to Strong | Multiple bands are characteristic of the aromatic heterocycle.[11][12][13] |
| Aromatic C-H Stretch | 3100 - 3000 | Medium to Weak | Typically appear just above the aliphatic C-H stretch region.[11][14] | |
| Piperidine Ring | Aliphatic C-H Stretch | 2950 - 2840 | Strong | Characteristic of sp³ C-H bonds.[15][16] |
| N-H Stretch (Secondary Amine) | 3350 - 3310 | Medium, Sharp | A single peak is expected for the secondary amine in the piperidine ring.[3] | |
| N-H Bend | 1650 - 1550 | Medium | May overlap with pyridine ring stretches. |
The Analytical Challenge: Deconvoluting Ether and Trifluoromethyl Peaks
The primary difficulty arises from the significant overlap between the C-O-C and C-F stretching regions.[2][7] The C-F stretches of the CF₃ group are known to produce some of the most intense absorptions in an IR spectrum, which can easily obscure the C-O-C ether bands.[1][9]
Key Differentiators:
-
Aryl-Alkyl Ether Signature: This specific ether type is expected to show two distinct bands: a strong, higher-frequency asymmetric stretch (Ar-O) around 1250 cm⁻¹ and a medium-strong, lower-frequency symmetric stretch (Alkyl-O) around 1040 cm⁻¹.[5][7][8]
-
Trifluoromethyl Signature: The CF₃ group typically presents as a broad, very intense region of absorption, often with multiple sharp peaks between 1350 and 1100 cm⁻¹.[1][9][10]
The analytical strategy is to locate the two-band ether pattern within or adjacent to the broader, more intense CF₃ absorption region. The asymmetric Ar-O stretch at ~1250 cm⁻¹ is the most likely to be resolved as a distinct peak or a strong shoulder on the side of the C-F absorption bands.
Experimental Data and Comparative Analysis
While a publicly available, peer-reviewed spectrum for this exact molecule is not readily found, we can construct an expected spectrum based on data from analogous structures and spectral databases.[14][17][18]
Table of Expected vs. Observed Peak Assignments:
| Observed Peak (cm⁻¹) | Predicted Assignment | Vibration Mode | Commentary |
| ~3330 | N-H Stretch | Secondary Amine (Piperidine) | A single, sharp peak of medium intensity is expected.[3] |
| ~3070 | C-H Stretch | Aromatic (Pyridine) | Weak to medium peaks on the shoulder of the aliphatic C-H region.[11] |
| ~2945, 2850 | C-H Stretch | Aliphatic (Piperidine) | Two or more strong, sharp peaks. |
| ~1610, 1580, 1470 | C=C, C=N Stretches | Pyridine Ring Vibrations | A classic pattern of multiple bands for the substituted pyridine ring.[11][19] |
| ~1255 | Ether Linkage | Asymmetric C-O-C Stretch | Key Peak: A strong, sharp peak. This is the most distinct band for the aryl portion of the ether.[5][6][7] |
| ~1340 - 1100 | C-F Stretches | Trifluoromethyl Group | A series of very strong, potentially broad absorptions dominating this region.[1][9][20] |
| ~1045 | Ether Linkage | Symmetric C-O-C Stretch | Key Peak: A medium-strong peak that may appear as a distinct peak below the main C-F absorption envelope.[5][6][7] |
Standard Operating Procedure: Acquiring an FTIR Spectrum
To ensure high-quality, reproducible data, the following protocol for Attenuated Total Reflectance (ATR) FTIR spectroscopy is recommended. ATR is ideal for solid powder samples, requiring minimal preparation.
Caption: Standard workflow for ATR-FTIR spectroscopic analysis.
Detailed Steps:
-
Instrument Preparation: Ensure the FTIR spectrometer is powered on and has reached thermal equilibrium.
-
ATR Crystal Cleaning: Thoroughly clean the surface of the ATR crystal (typically diamond or germanium) with a suitable solvent (e.g., ACS-grade isopropanol) and a lint-free wipe.
-
Background Collection: Acquire a background spectrum with the clean, empty crystal. This scan measures the ambient atmosphere (H₂O, CO₂) and instrument response, which will be subtracted from the sample spectrum. A typical background consists of 16 to 32 co-added scans at a resolution of 4 cm⁻¹.
-
Sample Application: Place a small amount of the solid 2-(Piperidin-4-yloxy)-6-(trifluoromethyl)pyridine sample onto the center of the ATR crystal.
-
Pressure Application: Lower the instrument's anvil to apply consistent pressure to the sample, ensuring firm and uniform contact between the powder and the crystal surface.
-
Sample Spectrum Acquisition: Collect the sample spectrum using the same parameters as the background scan (16-32 scans, 4 cm⁻¹ resolution).
-
Data Processing: The instrument software will automatically ratio the sample scan against the background scan to produce the final absorbance or transmittance spectrum. Apply baseline correction and peak-picking algorithms to identify the precise wavenumbers of absorption maxima.
Conclusion
Identifying the ether linkage in 2-(Piperidin-4-yloxy)-6-(trifluoromethyl)pyridine via IR spectroscopy is a nuanced but achievable task. While the intense C-F absorptions of the trifluoromethyl group present a significant challenge, a focused search for the characteristic two-band pattern of an aryl-alkyl ether provides a clear path to identification. Researchers should look for a strong asymmetric C-O-C stretch around 1255 cm⁻¹ and a corresponding symmetric stretch near 1045 cm⁻¹ . These peaks, when observed in conjunction with the expected absorptions for the pyridine and piperidine rings, provide a confident and robust structural confirmation.
References
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Ether Infrared Spectra. (n.d.). Chemistry LibreTexts. Retrieved from [Link]
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Smith, B. C. (2017, May 1). The C-O Bond III: Ethers By a Knockout. Spectroscopy Online. Retrieved from [Link]
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FTIR spectrum for Pyridine. (n.d.). ResearchGate. Retrieved from [Link]
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18.8 Spectroscopy of Ethers. (2023). OpenStax adaptation. Retrieved from [Link]
-
Difference between Ether and Ester Bonding in FTIR Spectra. (2023, December 17). Rocky Mountain Labs. Retrieved from [Link]
-
Yadav, R. A., & Singh, I. S. (1985). Vibrational spectra and normal coordinate analysis for substituted trifluoromethyl benzenes. Pramana, 24(5), 729-738. Retrieved from [Link]
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What does a "Pyridine- FTIR analysis" can tell me? (2014, January 26). ResearchGate. Retrieved from [Link]
-
Infrared Spectroscopy Absorption Table. (2025, September 11). Chemistry LibreTexts. Retrieved from [Link]
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Szafran, M. (1964). Infrared Absorption Spectra of Quaternary Salts of Pyridine. Bulletin de l'Academie Polonaise des Sciences, Serie des Sciences Chimiques, 12(6), 387-392. Retrieved from [Link]
- Srivastava, T. N., & Singh, N. (1977). Infrared Spectra of 2-Amino Pyridine and its Addition Compounds with Certain Inorganic Halides.CHIMIA, 31(10), 405-407.
-
NMR/IR Analysis - Predicting a Structure and Assigning a Spectrum with a Pyridine Ring. (2017, May 10). YouTube. Retrieved from [Link]
-
Trifluoromethyl radical. (n.d.). NIST WebBook. Retrieved from [Link]
-
Beg, M. A. A., & Siddiqui, M. S. (1962). CHEMISTRY OF THE TRIFLUOROMETHYL GROUP: PART V. INFRARED SPECTRA OF SOME PHOSPHORUS COMPOUNDS CONTAINING CF3. Canadian Journal of Chemistry, 40(2), 392-398. Retrieved from [Link]
-
18.8: Spectroscopy of Ethers. (2024, September 30). Chemistry LibreTexts. Retrieved from [Link]
-
Interpreting Infrared Spectra. (n.d.). Specac Ltd. Retrieved from [Link]
-
Beg, M. A. A., & Siddiqui, M. S. (1962). CHEMISTRY OF THE TRIFLUOROMETHYL GROUP: PART V. INFRARED SPECTRA OF SOME PHOSPHORUS COMPOUNDS CONTAINING CF3. ResearchGate. Retrieved from [Link]
-
IR Tables. (n.d.). University of California, Santa Cruz. Retrieved from [Link]
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Piperidine. (n.d.). NIST WebBook. Retrieved from [Link]
-
Udhayakala, P., et al. (2015). Vibrational spectroscopic (FT-IR, FT-Raman and NMR) and DFT analysis of 2-methoxy-3-(trifluoromethyl) pyridine. Journal of Chemical and Pharmaceutical Research, 7(7), 1172-1183. Retrieved from [Link]
-
IR Absorption Table. (n.d.). University of California, Los Angeles. Retrieved from [Link]
-
2-(Piperidin-4-yloxy)-5-(trifluoromethyl)pyridine. (n.d.). PubChem, NIH. Retrieved from [Link]
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